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Dhfr-IN-16

Cat. No.: B12385082
M. Wt: 570.7 g/mol
InChI Key: KPVZTTLDEPSOPU-UHFFFAOYSA-N
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Description

Dhfr-IN-16 is a useful research compound. Its molecular formula is C32H34N4O4S and its molecular weight is 570.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34N4O4S B12385082 Dhfr-IN-16

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H34N4O4S

Molecular Weight

570.7 g/mol

IUPAC Name

7-acetyl-N-(4-acetylphenyl)-1-amino-6-[4-(dimethylamino)phenyl]-8-hydroxy-5,8-dimethyl-7,9-dihydro-6H-thieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C32H34N4O4S/c1-16-24-23(15-32(4,40)27(18(3)38)25(24)20-9-13-22(14-10-20)36(5)6)26-28(33)29(41-31(26)34-16)30(39)35-21-11-7-19(8-12-21)17(2)37/h7-14,25,27,40H,15,33H2,1-6H3,(H,35,39)

InChI Key

KPVZTTLDEPSOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=C3C(=C(SC3=N1)C(=O)NC4=CC=C(C=C4)C(=O)C)N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Foundational & Exploratory

Unraveling Dihydrofolate Reductase (DHFR) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dhfr-IN-16: Initial searches for a specific compound designated "this compound" did not yield public-domain data. This suggests it may be a compound under early-stage development, an internal designation not yet disclosed in scientific literature, or a misnomer. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized and clinically significant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX) , as a representative example. The principles of action, experimental evaluation, and underlying pathways discussed are broadly applicable to the study of other DHFR inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity to sustain DNA replication and cell division.[3] This dependency makes DHFR a prime target for therapeutic intervention in oncology and other diseases characterized by rapid cell growth.[5]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are classified as antifolates, a class of antimetabolites that interfere with the function of folic acid.[5] The primary mechanism of action for inhibitors like methotrexate is competitive inhibition of the DHFR enzyme.[6] Methotrexate shares a structural similarity with the natural substrate, dihydrofolate, allowing it to bind to the active site of DHFR with a significantly higher affinity—approximately 1000-fold greater than DHF.[5] This high-affinity binding effectively blocks the reduction of DHF to THF.

The depletion of the cellular THF pool has several downstream consequences:

  • Inhibition of DNA Synthesis: The lack of THF derivatives prevents the de novo synthesis of purines and, critically, thymidylate. The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of a DNA building block, is halted.[3]

  • Inhibition of RNA and Protein Synthesis: The synthesis of purines is also THF-dependent, and its inhibition affects the production of both DNA and RNA. Furthermore, some amino acid synthesis pathways are impacted.[5]

  • Induction of Cell Cycle Arrest and Apoptosis: By halting the synthesis of nucleic acids, DHFR inhibitors prevent cells from progressing through the S phase of the cell cycle, ultimately leading to cell death.[3]

In the context of autoimmune diseases like rheumatoid arthritis, the mechanism of methotrexate is thought to be more complex, involving the inhibition of enzymes in purine metabolism, leading to an accumulation of anti-inflammatory adenosine.[7][8]

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF 7,8-Dihydrofolate (DHF) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA_RNA DNA, RNA, and Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate (MTX) Block Inhibition MTX->Block DHFR_Enzyme DHFR Enzyme Block->DHFR_Enzyme High-Affinity Binding

Figure 1: Mechanism of DHFR Inhibition by Methotrexate.

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory activity of a compound against its target is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity.

ParameterValueCell Line / Enzyme SourceConditionsReference
IC50 0.12 ± 0.07 µMEnzymatic AssayNADPH absorbance monitored at 340 nm.[9]
IC50 78 nM (median)6 pediatric leukemia and lymphoma cell lines120 h treatment, SRB proliferation assay.[10]
IC50 9.5x10⁻² µMDaoy (medulloblastoma) cells6-day treatment, MTT cell viability assay.[11]
IC50 3.5x10⁻² µMSaos-2 (osteosarcoma) cells6-day treatment, MTT cell viability assay.[11]
Ki 3.4 pMWild-Type human DHFR (hDHFR)Slow, tight-binding competitive inhibition.[12]
Ki 13 pMNeisseria gonorrhoeae DHFRTight-binding inhibitor, competitive with dihydrofolate.[13]
KD 9.5 nMModified DHFRFluorescence-based equilibrium dissociation constant.[14]

Experimental Protocols: DHFR Inhibition Assay

A common method for assessing DHFR activity and its inhibition is a continuous spectrophotometric assay.[15] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Objective: To determine the IC50 value of an inhibitor (e.g., Methotrexate) against purified DHFR enzyme.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris, 25 mM MES, 25 mM Acetate, 100 mM NaCl, pH 7.6)[12]

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (MTX), inhibitor

  • 96-well UV-transparent microplate

  • Multi-well spectrophotometer (ELISA reader) capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a 1X DHFR Assay Buffer.

    • Reconstitute NADPH in the assay buffer to create a stock solution.

    • Prepare a stock solution of DHF. Note: DHF is light-sensitive.

    • Prepare a stock solution of Methotrexate. Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Enzyme Control (EC): 2 µl of Assay Buffer.

      • Inhibitor Control (IC): 2 µl of a known DHFR inhibitor (e.g., a standard dilution of Methotrexate).

      • Test Sample (S): 2 µl of the serially diluted test inhibitor (Methotrexate).

      • Solvent Control: 2 µl of the solvent used to dissolve the inhibitor (if different from assay buffer) to test for solvent effects.

      • Background Control: Add assay buffer to wells without the enzyme to measure non-enzymatic NADPH oxidation.

  • Enzyme Addition:

    • Add a pre-determined amount of diluted DHFR enzyme to all wells except the Background Control. The final volume in each well should be consistent.

  • NADPH Addition:

    • Add a specific volume of the diluted NADPH solution to each well. Mix and incubate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode.

    • Record measurements every 30-60 seconds for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100 where V_EC is the rate of the enzyme control and V_S is the rate of the sample with the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, NADPH, DHF, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Controls, Inhibitor Dilutions) reagent_prep->plate_setup enzyme_add Add DHFR Enzyme plate_setup->enzyme_add nadph_add Add NADPH and Incubate enzyme_add->nadph_add reaction_start Initiate Reaction with DHF nadph_add->reaction_start measurement Kinetic Measurement (Absorbance at 340 nm) reaction_start->measurement data_analysis Data Analysis (Calculate Rates, % Inhibition) measurement->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Figure 2: Experimental Workflow for a DHFR Inhibition Assay.

Conclusion

The inhibition of Dihydrofolate Reductase remains a cornerstone of chemotherapy and the treatment of various other diseases. A thorough understanding of the mechanism of action, coupled with robust quantitative analysis and standardized experimental protocols, is essential for the discovery and development of novel DHFR inhibitors. While the specific compound "this compound" remains elusive in public databases, the principles and methodologies detailed in this guide using Methotrexate as a model provide a comprehensive framework for researchers, scientists, and drug development professionals working in this critical therapeutic area.

References

Dhfr-IN-16: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Dhfr-IN-16, a potent inhibitor of Dihydrofolate Reductase (DHFR). This compound, also identified as compound 8d in its discovery publication, has demonstrated significant inhibitory activity against DHFR and notable cytotoxic effects on cancer cell lines. This document details the scientific background, synthesis pathway, biological activity, and the experimental protocols utilized in its characterization.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.

Discovery of this compound (Compound 8d)

This compound emerged from a research initiative focused on the design and synthesis of novel tetrahydroisoquinoline derivatives as potential anticancer agents. The discovery, detailed in a 2024 publication, identified compound 8d as a significant inhibitor of DHFR with potent cytotoxic activity against the MCF7 breast cancer cell line.[1]

Physicochemical and Biological Properties

Below is a summary of the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C32H34N4O4S[2]
Molecular Weight 570.70 g/mol [2]
IC50 (DHFR Inhibition) 0.199 µM[1][3]
IC50 (MCF7 cell line) 0.170 µM[1]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. The logical flow of the synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis A 4-(N,N-dimethylamino)phenyl ethanone D 2-amino-4-(4-(dimethylamino) -phenyl)-5-acetylthiophene -3-carbonitrile A->D Gewald Reaction B Malononitrile B->D C Sulfur C->D E 2-amino-4-(4-(dimethylamino) -phenyl)-5-acetyl-N'-(4-acetyl -phenyl)thiophene-3-carbohydrazide D->E Hydrazinolysis & Condensation F This compound (Compound 8d) E->F Cyclization

Synthesis pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound, based on the published research.[1]

General Synthesis Procedure

All solvents and reagents were of analytical grade. The reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-acetylthiophene-3-carbonitrile

A mixture of 4-(N,N-dimethylamino)phenyl ethanone, malononitrile, and elemental sulfur in ethanol was treated with a catalytic amount of a basic catalyst. The reaction mixture was stirred at room temperature. Upon completion, the solid product was filtered, washed, and recrystallized to yield the thiophene derivative.

Synthesis of the Hydrazide Intermediate

The synthesized thiophene derivative was refluxed with hydrazine hydrate in ethanol to yield the corresponding hydrazide. This intermediate was then condensed with 4-acetylphenylhydrazine.

Synthesis of this compound (Compound 8d)

The hydrazide intermediate was subjected to a cyclization reaction to form the final tetrahydroisoquinoline core of this compound.

In Vitro DHFR Inhibition Assay

The inhibitory activity of this compound against DHFR was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate. The IC50 value was calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on the MCF7 breast cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated with various concentrations of the compound, and cell viability was determined by measuring the absorbance of the formazan product. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting the enzymatic activity of DHFR. This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and its derivatives. The downstream consequences of this are the inhibition of de novo purine and thymidylate synthesis, which are essential for DNA replication and cell division. This ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

G cluster_pathway Folate Metabolism Pathway cluster_inhibitor DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Cell Proliferation DNA->Cell DHFR_IN_16 This compound DHFR_IN_16->DHFR Inhibition DHFR->THF

Mechanism of action of this compound.

Conclusion

This compound is a promising novel inhibitor of dihydrofolate reductase with significant potential for further development in the field of anticancer therapeutics. Its discovery and characterization provide a valuable foundation for future research, including lead optimization and in vivo efficacy studies. The detailed synthetic pathway and experimental protocols outlined in this document serve as a comprehensive resource for researchers and drug development professionals interested in this class of compounds.

References

A Technical Guide to Dihydrofolate Reductase (DHFR) and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrofolate Reductase (DHFR) as a therapeutic target, focusing on the mechanism of inhibition and the experimental evaluation of inhibitor binding affinity. While a specific inhibitor designated "Dhfr-IN-16" is not identifiable in the public domain, this document will serve as a comprehensive resource on the core principles of DHFR inhibition, utilizing well-characterized inhibitors as examples.

The Target Enzyme: Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2][3][4][5] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][3][5][6][7] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular replication.[1][5] Consequently, the inhibition of DHFR leads to the depletion of THF, which in turn disrupts DNA synthesis and causes cell death.[1][5] This makes DHFR an attractive target for the development of therapeutic agents against cancer and infectious diseases.[3][4][5][8][9]

Binding Affinity of DHFR Inhibitors

The efficacy of a DHFR inhibitor is quantified by its binding affinity to the enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While data for a specific "this compound" is unavailable, the following table summarizes the binding affinities of well-established DHFR inhibitors.

InhibitorTarget Organism/Cell LineBinding Affinity (IC50/Ki)Reference
MethotrexateHumanKi = 3.4 pM[10]
MethotrexateHuman (L22Y variant)Ki = 11 nM[10]
TrimethoprimBacterial~2500-fold more potent against bacterial DHFR than human DHFR[8]
Compound 16Recombinant Human DHFR (rhDHFR)IC50 = 0.06 µM[2][3]

Experimental Protocols

The determination of DHFR activity and the evaluation of its inhibitors are commonly performed using a spectrophotometric assay.

DHFR Activity Assay Protocol

This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][11][12]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)[11]

  • 7,8-dihydrofolate (DHF) solution

  • NADPH solution

  • Test inhibitor compound (e.g., "this compound")

  • Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes[12]

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the DHFR assay buffer, NADPH, and the purified DHFR enzyme.

  • Inhibitor Addition (for inhibition assay): Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DHF, to the mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[11] The rate of decrease in absorbance is proportional to the DHFR activity.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For inhibition assays, plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the folate metabolism pathway and the mechanism of DHFR inhibition.

DHFR_Pathway cluster_folate_cycle Folate Metabolism DHF 7,8-Dihydrofolate (DHF) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF DHFR dUMP dUMP Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA NADPH NADPH NADPH->NADP Oxidation

Caption: The role of DHFR in the folate metabolism pathway.

DHFR_Inhibition_Workflow cluster_inhibition DHFR Inhibition DHFR_Enzyme DHFR Enzyme Inactive_Complex Inactive DHFR-Inhibitor Complex DHFR_Enzyme->Inactive_Complex THF THF DHFR_Enzyme->THF Catalysis DHFR_Inhibitor DHFR Inhibitor (e.g., 'this compound') DHFR_Inhibitor->Inactive_Complex Inactive_Complex->THF Blocked DHF DHF DHF->DHFR_Enzyme Substrate DNA_Synthesis DNA Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Workflow of DHFR inhibition leading to cell death.

References

A Technical Guide to the Biological Activity of Novel Trimethoprim Analogs as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-16" was not publicly available at the time of this writing. This guide focuses on the biological activity of recently developed and characterized novel trimethoprim analogs that target dihydrofolate reductase (DHFR), based on available scientific literature.

Introduction: Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular proliferation.[1][4][5] Consequently, the inhibition of DHFR is a well-established therapeutic strategy for antimicrobial and anticancer agents.[1][6][7]

Trimethoprim (TMP) is a selective inhibitor of bacterial DHFR and is widely used as an antibacterial agent, often in combination with sulfamethoxazole.[8][9] However, the emergence of drug resistance has necessitated the development of novel analogs.[9] Furthermore, there is growing interest in developing trimethoprim derivatives as inhibitors of human DHFR (hDHFR) for anticancer therapy.[6][10] This guide explores the biological activity, mechanism of action, and experimental evaluation of novel trimethoprim analogs, with a focus on derivatives incorporating amide bonds.

Mechanism of Action of Novel Trimethoprim Analogs

The primary mechanism of action for trimethoprim and its novel analogs is the competitive inhibition of dihydrofolate reductase.[2][4] By binding to the active site of the enzyme, these compounds prevent the reduction of DHF to THF.[1][3] This blockade disrupts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to cell growth arrest and death.[1][4]

Recent research has focused on synthesizing multi-targeted compounds, designing trimethoprim analogs that not only inhibit DHFR but also bind to DNA, potentially enhancing their therapeutic efficacy.[1] The introduction of structural modifications, such as amide bonds, has been shown to increase the affinity of these analogs for hDHFR compared to the parent trimethoprim molecule.[8][10]

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_precursors Purines, Thymidylate, Amino Acids THF->DNA_precursors One-Carbon Metabolism NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Analogs Novel Trimethoprim Analogs Analogs->DHFR Inhibition DNA_synthesis DNA Synthesis & Cell Proliferation DNA_precursors->DNA_synthesis

Figure 1: DHFR Inhibition by Novel Trimethoprim Analogs.

Quantitative Biological Activity Data

A significant number of novel trimethoprim analogs have been synthesized and evaluated for their inhibitory activity against human dihydrofolate reductase (hDHFR). The half-maximal inhibitory concentration (IC50) is a key metric for this activity. The data below summarizes the hDHFR inhibitory activity of several series of novel trimethoprim analogs containing amide bonds. For comparison, the IC50 values for methotrexate (MTX), a potent anticancer DHFR inhibitor, and trimethoprim (TMP) are also included.

Compound/AnalogDescriptionhDHFR IC50 (µM)Reference
Standards
Methotrexate (MTX)Potent anticancer DHFR inhibitor0.08[8]
Trimethoprim (TMP)Bacterial DHFR inhibitor, weak hDHFR inhibitor55.26[8]
Series 1 Amide bond-containing analogs
Analog 2N/A0.99[8]
Analog 3N/A0.72[8]
Analog 4N/A1.02[8]
Series 2 Amide and carbon-carbon double bond-containing analogs
Analog 13Contains C-C double bond0.89[1]
Analog 14Contains C-C double bond0.97[1]
Analog 16Amide and C-C double bond, 4'-Cl, 3'-NH2 benzene ring0.88[1]
Analog 17Contains C-C double bond1.22[1]
Analog 18Contains C-C double bond2.09[1]
Analog 9Exception with low activity56.05[11]
Analog 11Exception with low activity55.32[11]

Note: "N/A" indicates that a detailed structural description was not provided in the summary of the source.

Experimental Protocols

The evaluation of novel trimethoprim analogs involves a series of in vitro and in silico experiments to determine their biological activity and mechanism of action.

Synthesis of Novel Analogs

A common method for the synthesis of these novel trimethoprim analogs is solid-phase synthesis.[1][8] This technique allows for the efficient creation of a library of compounds with various modifications. For example, a 4-nitrophenyl Wang resin can be utilized as the solid support for the synthesis of analogs containing amide bonds.[1]

In Vitro hDHFR Inhibition Assay

This assay is fundamental to determining the potency of the synthesized analogs against the target enzyme.

  • Principle: The assay measures the decrease in NADPH concentration, which is consumed during the DHFR-catalyzed reduction of DHF to THF. This is typically monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Reagents:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) as the substrate

    • NADPH as the cofactor

    • Test compounds (novel trimethoprim analogs) at various concentrations

    • Buffer solution (e.g., potassium phosphate buffer)

  • Procedure:

    • The reaction is initiated by adding the DHFR enzyme to a mixture containing the buffer, NADPH, DHF, and the test compound.

    • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Binding Assays (Ethidium Displacement Test)

For analogs designed to have dual activity, their ability to bind to DNA is assessed.

  • Principle: This assay is based on the displacement of ethidium bromide (EtBr), a fluorescent intercalating agent, from a DNA molecule. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is binding to the DNA and displacing the EtBr.

  • Reagents:

    • Plasmid DNA (e.g., pBR322) or other DNA types (e.g., calf thymus DNA)[1][11]

    • Ethidium bromide

    • Test compounds

    • Buffer solution

  • Procedure:

    • A solution of DNA and EtBr is prepared, allowing the formation of the fluorescent complex.

    • The test compound is added to the solution.

    • The change in fluorescence intensity is measured using a spectrofluorometer.

    • The percentage decrease in fluorescence is calculated to determine the DNA-binding capacity of the compound.[1]

Molecular Modeling and Docking

Computational studies are often employed to understand the interactions between the novel analogs and the DHFR enzyme at a molecular level.

  • Principle: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (the trimethoprim analog) when bound to a target protein (DHFR).

  • Procedure:

    • The 3D structure of the hDHFR enzyme is obtained from a protein database (e.g., PDB).

    • The 3D structures of the novel analogs are generated and optimized.

    • Docking software is used to place the analogs into the active site of the enzyme and calculate a binding score.

    • The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the analog and the amino acid residues of the enzyme.[1] These studies have shown that potent analogs often interact with catalytically important residues like Glu-30 and Phe-34.[1][10]

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_sar Analysis synthesis Solid-Phase Synthesis of Analogs dhfr_assay hDHFR Inhibition Assay (IC50 Determination) synthesis->dhfr_assay dna_assay DNA Binding Assay (Ethidium Displacement) synthesis->dna_assay docking Molecular Docking & Dynamics synthesis->docking sar Structure-Activity Relationship (SAR) dhfr_assay->sar dna_assay->sar docking->sar

Figure 2: Experimental Workflow for Evaluating Novel Analogs.

Structure-Activity Relationships (SAR)

The development of these novel trimethoprim analogs is guided by understanding their structure-activity relationships (SAR).

  • Amide Bond Incorporation: The introduction of an amide bond into the trimethoprim structure generally increases the affinity for hDHFR compared to the parent molecule.[8][10]

  • Linker Modifications: The length and rigidity of the linker connecting the two aromatic rings of the analogs influence their biological activity. The presence of a carbon-carbon double bond in the linker, as seen in compounds 13, 14, and 16, is associated with high inhibitory activity against hDHFR.[1]

  • Ring Substituents: The type and position of substituents on the aromatic rings play a crucial role in the interaction with the enzyme's active site and DNA.[12]

SAR_logic TMP_core Trimethoprim (TMP) Core Structure Modification Structural Modification TMP_core->Modification Amide Incorporate Amide Bond Modification->Amide DoubleBond Add C=C Double Bond to Linker Modification->DoubleBond Substituents Vary Ring Substituents Modification->Substituents Activity Biological Activity Amide->Activity DoubleBond->Activity Substituents->Activity hDHFR Increased hDHFR Inhibition Activity->hDHFR DNA_binding Enhanced DNA Binding Activity->DNA_binding

Figure 3: Structure-Activity Relationship Logic.

Conclusion and Future Directions

Novel trimethoprim analogs, particularly those incorporating amide bonds and other structural modifications, have demonstrated significantly improved inhibitory activity against human DHFR compared to trimethoprim itself.[1][8][11] Several of these compounds exhibit IC50 values in the sub-micromolar to low micromolar range, making them promising candidates for further development as anticancer agents.[1] The dual-targeting approach of inhibiting DHFR and binding to DNA is a particularly promising strategy.[1]

Future research will likely focus on optimizing the lead compounds to further enhance their potency and selectivity for hDHFR. In vivo studies in animal models are a necessary next step to evaluate the efficacy, pharmacokinetics, and toxicity of these novel analogs. The continued exploration of the structure-activity relationships will be crucial for the rational design of the next generation of DHFR inhibitors.

References

Dhfr-IN-16: A Technical Guide to a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2][3][4] Dhfr-IN-16 is a molecule identified as an inhibitor of dihydrofolate reductase.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Core Concepts: The Role of Dihydrofolate Reductase

DHFR is a ubiquitous enzyme vital for cellular growth and proliferation.[7] It plays a central role in maintaining the intracellular pool of THF. By catalyzing the conversion of DHF to THF, DHFR ensures the continuous supply of one-carbon units necessary for the de novo synthesis of nucleotides and amino acids.[1][3] Inhibition of DHFR leads to a depletion of THF, which in turn halts the synthesis of essential cellular components, ultimately leading to cell cycle arrest and apoptosis.[8][9]

This compound: A Profile

This compound, also referred to as compound 8d, has been identified as an inhibitor of the DHFR enzyme.[5][6] Its primary application is noted in the field of anti-infectious research.[5][6]

Quantitative Data

The available quantitative data for this compound is currently limited to its in vitro inhibitory activity against the DHFR enzyme. For a comparative perspective, the table below includes data for Methotrexate, a well-characterized and widely used DHFR inhibitor.

CompoundTargetIC50 (μM)Application
This compoundDihydrofolate Reductase (DHFR)0.199[5][6]Anti-infectious Research
MethotrexateDihydrofolate Reductase (DHFR)Varies by species and assay conditionsAnticancer, Immunosuppressant

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors, including this compound, typically function as competitive inhibitors. They possess a structural similarity to the natural substrate, dihydrofolate, allowing them to bind to the active site of the DHFR enzyme. This binding event prevents the endogenous DHF from accessing the active site, thereby blocking its reduction to THF. The subsequent depletion of the THF pool disrupts the synthesis of thymidylate and purines, essential precursors for DNA synthesis. This ultimately leads to the inhibition of cell proliferation.

DHFR_Inhibition_Pathway cluster_pathway Normal Cellular Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF Product Dhfr_IN_16 This compound Dhfr_IN_16->DHFR Competitive Binding DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibition Inhibition Blocked->THF

Figure 1: Mechanism of DHFR Inhibition by this compound.

Experimental Protocols

The following section outlines a detailed methodology for the characterization of a DHFR inhibitor like this compound. These protocols are based on commercially available dihydrofolate reductase inhibitor screening kits and established research methodologies.[8][9][10]

In Vitro DHFR Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on purified DHFR enzyme activity. The activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9]

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound (or other test inhibitor)

  • Methotrexate (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and Methotrexate in assay buffer to create a range of test concentrations.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer according to the manufacturer's instructions or established protocols.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test inhibitor (this compound) or control (vehicle or Methotrexate)

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.

    • Plot the percentage of DHFR inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental_Workflow start Start prep Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - this compound (Test Inhibitor) - Methotrexate (Control) start->prep setup Assay Setup (96-well plate): Add Enzyme and Inhibitor prep->setup initiate Initiate Reaction: Add NADPH and DHF setup->initiate measure Kinetic Measurement: Read Absorbance at 340 nm initiate->measure analyze Data Analysis: Calculate Inhibition and IC50 measure->analyze end End analyze->end

Figure 2: General Workflow for DHFR Inhibition Assay.

Conclusion

This compound is a confirmed inhibitor of dihydrofolate reductase, a well-established therapeutic target. While publicly available data on this specific compound is limited, this guide provides the foundational knowledge and experimental framework necessary for its further investigation and characterization. The provided protocols and conceptual diagrams serve as a valuable resource for researchers in the fields of drug discovery and molecular biology who are interested in exploring the potential of DHFR inhibitors. Further preclinical studies would be required to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Chemical Architecture of Dhfr-IN-16 (compound 8d): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the chemical structure, biological activity, and synthesis of the potent dihydrofolate reductase inhibitor, Dhfr-IN-16 (compound 8d), tailored for researchers, scientists, and professionals in drug development.

This technical guide offers a comprehensive overview of this compound (compound 8d), a novel tetrahydroisoquinoline derivative that has demonstrated significant inhibitory activity against dihydrofolate reductase (DHFR). This enzyme is a clinically validated target in oncology and infectious diseases, making potent inhibitors like this compound a subject of considerable interest in the scientific community.

Chemical and Biological Profile

This compound, also referred to as compound 8d in the primary literature, has been identified as a potent inhibitor of DHFR with a half-maximal inhibitory concentration (IC50) of 0.199 µM.[1][2][3][4] Its molecular formula is C32H34N4O4S.[3] In addition to its enzymatic inhibition, the compound has shown pronounced cytotoxic effects against the MCF7 breast cancer cell line, with an IC50 value of 0.170 µM.[5] Further studies have revealed that this compound can induce cell cycle arrest at the S phase and promote apoptosis in cancer cells.[5]

Quantitative Data Summary
ParameterValueReference
Compound Name This compound (compound 8d)[1][6][3][4]
Molecular Formula C32H34N4O4S[3]
DHFR Inhibition (IC50) 0.199 µM[1][2][3][4]
MCF7 Cell Line Cytotoxicity (IC50) 0.170 µM[5]
Mechanism of Action DHFR Inhibition, Cell Cycle Arrest (S phase), Apoptosis Induction[5]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and biological evaluation of this compound (compound 8d), as adapted from the source literature.

Synthesis of this compound (compound 8d)

The synthesis of this compound is part of a broader synthesis of novel 5,6,7,8-tetrahydroisoquinolines. The general procedure involves a multi-step reaction. A key step is the reaction of a precursor tetrahydroisoquinoline derivative with N-aryl-2-chloroacetamide in the presence of a base.

Materials:

  • Precursor tetrahydroisoquinoline-3(2H)-thione (1)

  • N-aryl-2-chloroacetamide (specifically, the variant that leads to the final structure of 8d)

  • Sodium acetate trihydrate

  • Ethanol

Procedure:

  • A mixture of the precursor tetrahydroisoquinoline-3(2H)-thione (10 mmol), the appropriate N-aryl-2-chloroacetamide (10 mmol), and sodium acetate trihydrate (11 mmol) is prepared in ethanol (100 mL).

  • The reaction mixture is refluxed for one hour.

  • Following reflux, the mixture is allowed to stand at room temperature overnight.

  • The resulting precipitate, compound 8d, is collected by filtration and recrystallized from ethanol to yield colorless crystals.[2]

DHFR Inhibition Assay

The inhibitory activity of this compound against DHFR was determined using a commercially available DHFR inhibitor assay kit.

Materials:

  • This compound (compound 8d)

  • DHFR enzyme

  • Substrate (dihydrofolate)

  • Cofactor (NADPH)

  • Assay buffer

  • Microplate reader

Procedure:

  • The DHFR inhibitors assay was performed according to the manufacturer's protocol (abcam code ab283374).[2]

  • Briefly, the reaction mixture containing the DHFR enzyme, its substrate, and the cofactor is prepared in the assay buffer.

  • This compound is added to the reaction mixture at various concentrations.

  • The rate of NADPH consumption, which is proportional to the DHFR activity, is monitored by measuring the decrease in absorbance at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[2]

Visualizing the Scientific Workflow and Signaling Pathway

To better understand the processes involved in the investigation of this compound and its mechanism of action, the following diagrams have been generated.

cluster_0 Investigation Workflow Synthesis Synthesis Structural_Characterization Structural_Characterization Synthesis->Structural_Characterization Purified Compound Biological_Screening Biological_Screening Structural_Characterization->Biological_Screening Confirmed Structure Data_Analysis Data_Analysis Biological_Screening->Data_Analysis Raw Data cluster_1 This compound Mechanism of Action Dhfr_IN_16 Dhfr_IN_16 DHFR_Enzyme DHFR_Enzyme Dhfr_IN_16->DHFR_Enzyme Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Dhfr_IN_16->Cell_Cycle_Arrest Induces Tetrahydrofolate_Synthesis Tetrahydrofolate_Synthesis DHFR_Enzyme->Tetrahydrofolate_Synthesis Catalyzes DNA_Synthesis DNA_Synthesis Tetrahydrofolate_Synthesis->DNA_Synthesis Required for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

References

Molecular Docking Studies with Human Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism, primarily responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are critical building blocks for DNA synthesis and cell proliferation.[1][2] This central role makes DHFR a well-established and attractive target for therapeutic intervention, particularly in the treatment of cancer and bacterial infections.[1][3] Inhibitors of DHFR can effectively halt DNA synthesis, leading to cell death.[4][5] One of the most well-known DHFR inhibitors is Methotrexate, a cornerstone in cancer chemotherapy.[3][5]

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[6] This in-silico approach provides valuable insights into the molecular interactions driving the binding process, such as hydrogen bonds and hydrophobic interactions.[6] By understanding these interactions, researchers can rationally design and optimize novel inhibitors with improved potency and selectivity. This guide provides a comprehensive overview of the principles and methodologies involved in performing molecular docking studies with human DHFR. While this guide will refer to general procedures, it is important to note that specific details may vary depending on the software and force fields employed.

Experimental Protocols: Molecular Docking of DHFR Inhibitors

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to running the docking simulation and analyzing the results. The following protocol outlines a standard procedure for docking a potential inhibitor into the active site of human DHFR.

1. Receptor Preparation:

  • Obtaining the Protein Structure: The three-dimensional crystal structure of human DHFR is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1U72, which is a complex of human DHFR with Methotrexate.[3]

  • Preprocessing the Structure: The initial PDB file requires preparation before it can be used for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands (e.g., Methotrexate) from the active site.[3]

    • Adding polar hydrogen atoms to the protein structure, which are often not resolved in crystal structures.[3]

    • Assigning appropriate atom types and charges to all atoms in the protein according to a chosen force field (e.g., CHARMM27).

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D or 3D structure of the inhibitor of interest is generated using chemical drawing software.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation. This is a crucial step to ensure a realistic starting conformation for docking.

  • Charge and Atom Type Assignment: Similar to the receptor, appropriate charges and atom types are assigned to the ligand atoms.

3. Docking Simulation:

  • Defining the Binding Site: The active site of DHFR is defined. This is typically done by creating a grid box that encompasses the key amino acid residues known to be involved in inhibitor binding. For human DHFR, important active site residues include Ile-7, Glu-30, Phe-31, Phe-34, and Val-115.[3]

  • Running the Docking Algorithm: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site.[3] The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

  • Binding Affinity Estimation: The docking scores of the generated poses are analyzed. A more negative score generally indicates a higher predicted binding affinity.

  • Interaction Analysis: The best-scoring poses are visually inspected to identify key molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the active site residues.

Data Presentation: Example of Methotrexate Binding

To illustrate the type of data obtained from molecular docking studies, the following table summarizes the key interactions and binding energy for the well-characterized inhibitor, Methotrexate, with human DHFR.

InhibitorBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Methotrexate-9.5Glu-30, Phe-34, Ile-7, Val-115, Thr-146Hydrogen Bonds, Hydrophobic Interactions, π-stacking

Note: The binding energy is an estimated value from molecular docking and can vary depending on the software and parameters used. The interacting residues are based on published studies.[3]

Visualizations

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for the synthesis of DNA precursors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dTMP dTMP (DNA Precursor) TS->dTMP dUMP dUMP dUMP->TS Methotrexate Methotrexate Methotrexate->DHFR Inhibition

Caption: The role of DHFR in the folate pathway and its inhibition by Methotrexate.

Molecular Docking Workflow

This diagram outlines the typical workflow for performing a molecular docking study.

Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB structure, add hydrogens) Define_Site Define Binding Site (Grid box generation) Receptor_Prep->Define_Site Ligand_Prep Ligand Preparation (Generate structure, minimize energy) Ligand_Prep->Define_Site Docking Molecular Docking (Run simulation, generate poses) Define_Site->Docking Analysis Results Analysis (Scoring, interaction analysis) Docking->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: A generalized workflow for molecular docking studies.

References

Methodological & Application

Application Notes and Protocols for Dhfr-IN-16 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dhfr-IN-16, a potent inhibitor of Dihydrofolate Reductase (DHFR), in cancer cell line research. This compound, also identified as compound 8d, has demonstrated significant potential as an anticancer agent by inducing cell cycle arrest and apoptosis.

Introduction to this compound

This compound is a small molecule inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2] By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the DHFR enzyme. This inhibition depletes the intracellular pool of tetrahydrofolate, which in turn halts the de novo synthesis of essential DNA building blocks. The resulting disruption of DNA synthesis and repair mechanisms triggers cellular stress responses, leading to an arrest of the cell cycle, primarily at the S phase, and subsequent induction of apoptosis.[3]

DHFR_Inhibition_Pathway Dhfr_IN_16 This compound DHFR Dihydrofolate Reductase (DHFR) Dhfr_IN_16->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Precursors for Cell_Cycle_Arrest S Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Fig. 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro DHFR Enzyme Inhibition

CompoundTargetIC50 (µM)Reference CompoundRef. IC50 (µM)
This compound (8d)DHFR0.199Methotrexate0.131
Data from Sayed et al., 2024.[3]

Table 2: Anticancer Activity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundRef. IC50 (µM)
This compound (8d)MCF7Breast Cancer0.170DoxorubicinNot specified
This compound (8d)A549Lung CancerData not specifiedDoxorubicinNot specified
Data from Sayed et al., 2024. While compound 7e was most potent against A549, compound 8d also demonstrated activity.[3]

Table 3: Cellular Effects in MCF7 Breast Cancer Cells

EffectObservation
Cell CycleArrest at S phase
Apoptosis69-fold increase
Data from Sayed et al., 2024.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in cancer cell lines.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action DHFR_Assay DHFR Enzyme Inhibition Assay MTT_Assay Cell Viability (MTT Assay) DHFR_Assay->MTT_Assay Determine IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Select effective concentration Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay

Fig. 2: Experimental workflow for this compound evaluation.
Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

In Vitro DHFR Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on DHFR enzyme activity.

Materials:

  • Recombinant human DHFR enzyme

  • This compound

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH

  • Dihydrofolic acid (DHF)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of recombinant human DHFR, and the various concentrations of this compound.

  • Add NADPH to each well.

  • Initiate the reaction by adding DHF to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at a concentration around its IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[3][5]

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a promising DHFR inhibitor with potent anticancer activity in breast and lung cancer cell lines. Its mechanism of action involves the induction of S-phase cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models.

References

Application Notes and Protocols: Dhfr-IN-16 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dhfr-IN-16, a potent inhibitor of Dihydrofolate Reductase (DHFR), in cell culture applications. Adherence to these guidelines will ensure reproducible and accurate experimental outcomes.

Product Information

  • Compound Name: this compound

  • Target: Dihydrofolate Reductase (DHFR)

  • Biological Activity: this compound is an inhibitor of DHFR with a reported IC50 of 0.199 μM.[1] By inhibiting DHFR, the compound disrupts the folate metabolic pathway, which is critical for the synthesis of nucleotides and amino acids, thereby impeding DNA synthesis and cell proliferation.[2][3][4][5]

Solubility Data

Proper dissolution of this compound is critical for accurate dosing in cell culture experiments. The compound exhibits poor solubility in aqueous solutions and requires an organic solvent for initial reconstitution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

SolventSolubilityStorage of Stock Solution
DMSO ≥ 40 mg/mL-80°C for up to 1 year[1]
Ethanol Not Recommended-
Water / PBS Insoluble-

Note: For all biological experiments, it is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤0.5% and not exceeding 1%.[6]

Experimental Protocols

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and used to prepare fresh working solutions.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound: C₁₇H₁₈FN₅O₂S, MW: 391.42 g/mol ).

    • Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 391.42 g/mol * (1000 mg / 1 g) = 3.91 mg

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO to 3.91 mg of the compound.

  • Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, warm the solution briefly in a 37°C water bath to aid dissolution. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the concentrated stock solution into the cell culture medium to achieve the desired final experimental concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid errors associated with pipetting very small volumes, first prepare an intermediate dilution.

    • Example: To make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile DMSO or complete culture medium.

  • Final Dilution in Culture Medium: Serially dilute the stock or intermediate solution into the pre-warmed complete cell culture medium to reach the final desired concentration.

    • Example for a final concentration of 10 µM:

      • Add 10 µL of the 10 mM stock solution to 9.99 mL of culture medium (1:1000 dilution).

      • This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Mix and Apply: Gently mix the final working solution by inverting the tube. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

Diagrams and Visualizations

Experimental Workflow: Preparation for Cell Culture

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Controls weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Serially Dilute into Culture Medium thaw->dilute apply 8. Add to Cells dilute->apply vehicle Prepare Vehicle Control (Medium + DMSO) untreated Untreated Cells (Medium Only)

Caption: Workflow for preparing this compound solutions for cell-based assays.

Signaling Pathway: Mechanism of DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[5][7] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate (dTMP), which are the building blocks of DNA.[4][8] By inhibiting DHFR, this compound blocks the regeneration of THF, leading to a depletion of the nucleotide pool, which in turn inhibits DNA replication and arrests cell proliferation.[5]

G DHF 7,8-Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Cofactor DNA DNA Synthesis & Cell Proliferation Purines->DNA dTMP->DNA Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Mechanism of action of this compound via inhibition of the DHFR pathway.

References

Determining the IC50 of Dhfr-IN-16 for DHFR Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Dhfr-IN-16, a known inhibitor of Dihydrofolate Reductase (DHFR). The IC50 value for this compound has been determined to be 0.199 μM.[1][2] This protocol outlines a spectrophotometric enzyme inhibition assay, a common and reliable method for measuring DHFR activity. Additionally, this document includes a diagram of the DHFR signaling pathway to provide context for the enzyme's biological significance.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[3][4] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular proliferation.[5][6][7][8][9] Consequently, DHFR is a significant therapeutic target in various diseases, including cancer and infectious diseases. The development of DHFR inhibitors is a key area of research in drug discovery.

This compound is a potent inhibitor of DHFR. Accurate determination of its IC50 value is critical for characterizing its inhibitory activity and for comparative analysis with other potential drug candidates. The following sections provide a detailed protocol for a DHFR enzyme inhibition assay and a summary of the quantitative data for this compound.

Data Presentation

The inhibitory activity of this compound against DHFR is summarized in the table below.

CompoundTargetIC50 (μM)
This compoundDHFR0.199

Experimental Protocols

Principle of the Assay

The DHFR enzyme activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. In the presence of an inhibitor, the rate of this reaction decreases. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Materials and Reagents
  • DHFR enzyme (recombinant)

  • This compound

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of NADPH in Assay Buffer (e.g., 200 μM).

    • Prepare a working solution of DHF in Assay Buffer (e.g., 200 μM). Note: DHF is light-sensitive and should be prepared fresh.

    • Dilute the DHFR enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure:

    • Prepare serial dilutions of this compound from the stock solution in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Add the NADPH solution to each well.

    • Initiate the enzymatic reaction by adding the DHF solution to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the reaction velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

DHFR Signaling Pathway

DHFR_Pathway cluster_folate_metabolism Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) mTHF 5,10-Methylene-THF THF->mTHF SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis GAR/AICAR Transformylase Serine Serine Glycine Glycine Serine->Glycine SHMT mTHF->THF Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Inhibitor This compound Inhibitor->DHF

Caption: The role of DHFR in the folate metabolism and nucleotide synthesis pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - DHFR enzyme - NADPH - DHF Plate_Setup Set up 96-well plate: - Add Buffer, Inhibitor, Enzyme Reagent_Prep->Plate_Setup Incubation Incubate at RT (10-15 min) Plate_Setup->Incubation Reaction_Start Initiate reaction: - Add NADPH - Add DHF Incubation->Reaction_Start Kinetic_Read Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Data_Analysis Calculate initial velocities Kinetic_Read->Data_Analysis Curve_Fit Plot % Inhibition vs. [Inhibitor] Data_Analysis->Curve_Fit IC50_Calc Determine IC50 value Curve_Fit->IC50_Calc

Caption: Workflow for determining the IC50 of a DHFR inhibitor.

References

Application Notes and Protocols: Cell Cycle Analysis of MCF7 Cells Treated with Dhfr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate into tetrahydrofolate.[1][2] This process is essential for the synthesis of purines and thymidylate, which are necessary components for DNA replication and cell division.[1] Consequently, DHFR inhibitors are effective at disrupting the growth and proliferation of rapidly dividing cells, such as cancer cells, making them a key target in cancer therapy.[1][3] Dhfr-IN-16 is a novel inhibitor of DHFR. These application notes provide a comprehensive protocol for analyzing the effects of this compound on the cell cycle of MCF7 human breast cancer cells.

Mechanism of Action

DHFR inhibitors, like this compound, bind to the active site of the DHFR enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate.[1] This inhibition leads to a depletion of tetrahydrofolate, which in turn reduces the synthesis of purines and thymidylate. The resulting impairment of DNA synthesis causes cells to be unable to progress through the cell cycle, leading to cell cycle arrest and potential apoptosis.[1][4][5]

Below is a diagram illustrating the signaling pathway affected by DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs (Purines, Thymidylate) THF->dNTPs DHFR->THF NADPH -> NADP+ Dhfr_IN_16 This compound Dhfr_IN_16->DHFR DNA_Synth DNA Synthesis & Cell Proliferation dNTPs->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest

DHFR inhibition pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from a cell cycle analysis experiment on MCF7 cells treated with this compound for 24 and 48 hours.

Table 1: Cell Cycle Distribution of MCF7 Cells after 24-hour Treatment with this compound

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)065.2 ± 2.125.3 ± 1.59.5 ± 0.8
This compound170.1 ± 2.520.5 ± 1.89.4 ± 0.7
This compound578.9 ± 3.012.1 ± 1.29.0 ± 0.9
This compound1085.3 ± 2.87.2 ± 0.97.5 ± 0.6

Table 2: Cell Cycle Distribution of MCF7 Cells after 48-hour Treatment with this compound

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)066.1 ± 2.324.8 ± 1.79.1 ± 0.6
This compound175.4 ± 2.816.2 ± 1.48.4 ± 0.5
This compound584.2 ± 3.18.9 ± 1.06.9 ± 0.7
This compound1089.7 ± 2.94.5 ± 0.65.8 ± 0.4

Experimental Protocols

A detailed methodology for the cell cycle analysis of MCF7 cells treated with this compound is provided below.

1. Cell Culture and Treatment

  • Cell Line: MCF7 (human breast adenocarcinoma cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed MCF7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24 and 48 hours).

2. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the cell cycle distribution.

  • Harvesting: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[6] Incubate at 4°C for at least 1 hour for fixation.

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[6]

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI at 488 nm and collect the emission fluorescence in the appropriate channel (typically FL2 or FL3).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, CELLQuest) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).[7] The G0/G1, S, and G2/M phases of the cell cycle will be quantified.

Below is a diagram outlining the experimental workflow.

Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed MCF7 Cells B Treat with this compound (or Vehicle) A->B C Incubate for 24/48 hours B->C D Harvest & Fix Cells (70% Ethanol) C->D E Stain with Propidium Iodide & RNase A D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G

Experimental workflow for cell cycle analysis.

Expected Outcomes

Based on the mechanism of DHFR inhibitors, treatment of MCF7 cells with this compound is expected to induce a dose- and time-dependent arrest in the G1 or S phase of the cell cycle. This will be observed as an accumulation of cells in the G1 or S phase peak and a corresponding decrease in the percentage of cells in the other phases, as reflected in the hypothetical data tables.

Troubleshooting

  • Cell Clumping: Ensure single-cell suspension before and during fixation. Gentle vortexing while adding ethanol is crucial.[6]

  • High Background Signal: Ensure complete removal of RNA by RNase A treatment.

  • Broad CVs in DNA Histogram: Optimize flow cytometer settings and ensure proper cell handling to minimize cell stress.

These application notes provide a framework for investigating the effects of this compound on the cell cycle of MCF7 cells. The provided protocols are based on established methods and can be adapted for other cell lines and research questions.

References

Application Notes and Protocols for Apoptosis Induction in Breast Cancer Cells by Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dhfr-IN-16": Initial literature searches did not yield specific information on a compound designated "this compound." The following application notes and protocols are therefore based on the well-established principles of dihydrofolate reductase (DHFR) inhibition as a mechanism for inducing apoptosis in breast cancer cells, using data from known DHFR inhibitors as representative examples.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR a prime therapeutic target in oncology.[2][5] Inhibition of DHFR leads to the depletion of the THF pool, which in turn disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4][5] This document provides an overview of the cellular effects of DHFR inhibition in breast cancer and detailed protocols for assessing the apoptotic response.

Data Presentation: Efficacy of DHFR Inhibitors in Breast Cancer Cell Lines

The following tables summarize the inhibitory and cytotoxic effects of various DHFR inhibitors on common breast cancer cell lines. This data is compiled from multiple studies and serves as a benchmark for evaluating novel compounds.

Table 1: In Vitro DHFR Enzymatic Inhibition

CompoundTargetIC50 (nM)Assay Conditions
MethotrexateHuman DHFR4In vitro enzymatic assay with bovine liver DHFR
Cycloguanil AnalogueHuman DHFRSub-nanomolarIn vitro enzymatic assay monitoring NADPH levels
PyrimethamineHuman DHFR16,900In vitro enzymatic assay with purified human DHFR
SanguinarineHuman DHFRNot specified (reduced activity to 30-50%)Enzymatic activity in cell lysates (MDA-MB-231)

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Growth Inhibition of Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)Assay
MethotrexateMDA-MB-468~0.01-0.1NCI-60 Cell Line Screen
Cycloguanil AnaloguesMDA-MB-468~0.1-1NCI-60 Cell Line Screen
SanguinarineMDA-MB-231 (MTX-resistant)Not specified (showed anti-neoplastic activity)Not specified

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Signaling Pathways

Inhibition of DHFR triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the depletion of nucleotides, which leads to replicative stress, DNA damage, and cell cycle arrest, often at the G1/S transition.[1][4] This can activate intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

DHFR_Apoptosis_Pathway DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR DHFR DHFR_Inhibitor->DHFR Inhibition THF_pool Tetrahydrofolate (THF) Pool Depletion DHFR->THF_pool Catalyzes FH2 -> FH4 Nucleotide dNTP Synthesis Inhibition THF_pool->Nucleotide Required for DNA_Stress Replicative Stress & DNA Damage Nucleotide->DNA_Stress Leads to p53 p53 Activation DNA_Stress->p53 Induces CellCycleArrest G1/S Cell Cycle Arrest DNA_Stress->CellCycleArrest Induces Bax Bax/Bak Activation p53->Bax Activates p21 p21waf1/cip1 Upregulation p53->p21 Activates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Initiates Casp3 Caspase-3 Activation Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes p21->CellCycleArrest Induces

Caption: DHFR inhibitor-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the pro-apoptotic effects of a novel DHFR inhibitor in breast cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Mechanism of Action A Compound Synthesis & Characterization B DHFR Enzymatic Assay (Determine IC50) A->B C Cell Viability Assay (e.g., MTT, Determine GI50) A->C D Select Lead Compound & Dose Range B->D C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Caspases, PARP, Bcl-2 family, p53) D->G

Caption: Experimental workflow for evaluating a DHFR inhibitor.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a DHFR inhibitor on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • DHFR inhibitor stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the DHFR inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the GI50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a DHFR inhibitor.

Materials:

  • 6-well plates

  • Breast cancer cells

  • DHFR inhibitor

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the DHFR inhibitor at predetermined concentrations (e.g., GI50 and 2x GI50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis by assessing changes in the expression of key regulatory proteins.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-DHFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[1]

References

Application Notes and Protocols for Studying S Phase Cell Cycle Arrest with Dhfr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-16 is an inhibitor of dihydrofolate reductase (DHFR) with an IC50 value of 0.199 μM.[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[2] Inhibition of DHFR depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA synthesis and subsequent cell cycle arrest, primarily at the G1/S transition or within the S phase.[3][4] This property makes DHFR inhibitors like this compound valuable tools for studying the mechanisms of S phase cell cycle control and for the development of anti-cancer therapeutics.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate S phase cell cycle arrest in mammalian cells.

Mechanism of Action

This compound, as a DHFR inhibitor, is expected to induce S phase cell cycle arrest through the following mechanism:

  • Inhibition of DHFR: this compound binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate.

  • Depletion of Tetrahydrofolate: The inhibition of DHFR leads to a decrease in the intracellular concentration of tetrahydrofolate and its derivatives.

  • Impaired Nucleotide Synthesis: The lack of tetrahydrofolate cofactors inhibits the de novo synthesis of purines and, crucially for S phase, thymidylate.

  • Replication Stress and DNA Damage Response: The resulting nucleotide imbalance leads to replication fork stalling and DNA damage, triggering an intra-S phase checkpoint.

  • S Phase Arrest: The checkpoint activation, often mediated by the ATM/ATR signaling pathways, leads to the stabilization of p53 and the induction of cyclin-dependent kinase inhibitors like p21, ultimately halting DNA replication and arresting cells in S phase.

Data Presentation

As no specific quantitative data for this compound induced S phase arrest is currently published, the following tables are provided as templates for data acquisition and presentation.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)0
This compound0.1
This compound0.5
This compound1.0
This compound5.0
Positive Control (e.g., Methotrexate)1.0

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins

Treatment GroupConcentration (µM)Relative Cyclin E ExpressionRelative CDK2 ExpressionRelative p21 ExpressionRelative p53 Expression
Vehicle Control (DMSO)01.01.01.01.0
This compound0.1
This compound0.5
This compound1.0
This compound5.0
Positive Control (e.g., Methotrexate)1.0

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, MCF-7) in 6-well plates or 10 cm dishes at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). As a negative control, treat cells with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: Replace the old medium with the drug-containing medium and incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

  • Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the medium.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 50 µL of a 1 mg/mL PI stock solution to the cell suspension (final concentration 50 µg/mL).

  • Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Analysis of S Phase Progression by BrdU Incorporation and Immunofluorescence

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • BrdU Labeling: Two hours before the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM.

  • Fixation: After incubation, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2 M HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin E, CDK2, p21, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

DHFR_Inhibition_Pathway cluster_0 Cellular Environment Dhfr_IN_16 This compound DHFR DHFR Dhfr_IN_16->DHFR Inhibition THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR Nucleotides Purines & Thymidylate THF->Nucleotides Required for Synthesis DNA_Synthesis DNA Synthesis Nucleotides->DNA_Synthesis Essential for S_Phase_Arrest S Phase Cell Cycle Arrest DNA_Synthesis->S_Phase_Arrest Disruption leads to Replication_Stress Replication Stress DNA_Synthesis->Replication_Stress Impairment causes p53_p21 p53/p21 Activation p53_p21->S_Phase_Arrest Induces Replication_Stress->p53_p21 Activates

Caption: Signaling pathway of this compound induced S phase arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying S Phase Arrest cluster_analysis Downstream Analysis cluster_results Data Interpretation start Start: Cancer Cell Line treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest flow_cytometry Flow Cytometry (PI Staining) harvest->flow_cytometry western_blot Western Blot harvest->western_blot if_brdu Immunofluorescence (BrdU Incorporation) harvest->if_brdu cell_cycle_dist Determine Cell Cycle Distribution (%G1, S, G2/M) flow_cytometry->cell_cycle_dist protein_exp Analyze Protein Expression (Cyclin E, CDK2, p21, p53) western_blot->protein_exp s_phase_prog Quantify S Phase Progression (% BrdU+) if_brdu->s_phase_prog conclusion Conclusion: Characterize S Phase Arrest Induced by this compound cell_cycle_dist->conclusion protein_exp->conclusion s_phase_prog->conclusion

Caption: Experimental workflow for this compound studies.

References

Dhfr-IN-16: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-16 is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] This mechanism makes DHFR a well-established target for antimicrobial and anticancer therapies. This compound, also referred to as compound 8d in the scientific literature, has demonstrated significant inhibitory activity against DHFR and cytotoxic effects in cancer cell lines.[1] These application notes provide comprehensive information on the purchasing, properties, and experimental protocols for utilizing this compound in research settings.

Supplier and Purchasing Information

This compound is commercially available from the following supplier:

SupplierCatalog NumberPurityAvailability
MedChemExpressHY-161292>98%In stock

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-(4-acetylphenyl)-2-amino-4-(4-(dimethylamino)phenyl)-8-hydroxy-8-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide[1]
Molecular Formula C32H34N4O4S[3]
Molecular Weight 570.70 g/mol [3]
IC50 (DHFR) 0.199 µM[1][3]
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action

This compound acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of nucleic acid synthesis. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis.[1]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_16 This compound Dhfr_IN_16->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth

DHFR Inhibition by this compound

Biological Activity

This compound has been evaluated for its in vitro activity against dihydrofolate reductase and its cytotoxic effects on human cancer cell lines.

AssayCell LineIC50Reference
DHFR Inhibition-0.199 µM[1][3]
Anticancer ActivityMCF7 (Breast Cancer)0.170 µM[1]
Anticancer ActivityA549 (Lung Cancer)Not specified as most potent[1]

Experimental Protocols

In Vitro DHFR Inhibition Assay

This protocol is adapted from the methodology described in the primary literature for the characterization of this compound (compound 8d).[1]

Workflow:

DHFR Inhibition Assay Workflow

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of DHFR enzyme solution.

    • Add 10 µL of NADPH solution.

    • Add 10 µL of various concentrations of this compound (or DMSO for control).

    • Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of DHF solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance at 340 nm, which corresponds to the rate of NADPH oxidation.

    • Plot the percentage of inhibition versus the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines, as was performed for this compound.[1]

Workflow:

MTT Cell Viability Assay Workflow

Materials:

  • MCF7 or A549 human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control.

    • Plot the percentage of viability versus the concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.[1]

Materials:

  • MCF7 or A549 cells

  • Complete growth medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The study on compound 8d (this compound) indicated cell cycle arrest at the S phase in MCF7 cells.[1]

Conclusion

This compound is a valuable research tool for studying the role of dihydrofolate reductase in various biological processes, particularly in the context of cancer and infectious diseases. The provided information on its supplier, properties, and detailed experimental protocols will aid researchers in effectively utilizing this compound in their studies. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

References

Safe handling and storage procedures for Dhfr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Dhfr-IN-16

Disclaimer: Specific safety, handling, and experimental data for a compound explicitly named "this compound" are not publicly available. The following application notes and protocols are based on general best practices for handling potent small molecule inhibitors of Dihydrofolate Reductase (DHFR) and should be adapted as necessary upon obtaining a compound-specific Safety Data Sheet (SDS).

Application Notes

General Handling and Safety Precautions

This compound, as a potential Dihydrofolate Reductase (DHFR) inhibitor, should be handled with caution in a laboratory setting. DHFR is a critical enzyme for cell proliferation, and its inhibition can have cytotoxic effects.[1][2] Standard procedures for handling potent, powdered chemical compounds should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Eye Protection: Use safety glasses or goggles to prevent eye exposure.

  • Respiratory Protection: For handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Handle the powdered form of the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3][4]

  • Use a dedicated area for weighing and preparing solutions of the compound.

Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound.[3]

  • Do not eat, drink, or smoke in the laboratory area.[3]

Spill and Disposal:

  • In case of a spill, absorb the material with an inert absorbent material and dispose of it as hazardous chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[3]

Storage and Stability
  • Storage of Solid Compound: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[5]

  • Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions in DMSO are typically stable for several months when stored properly.

Solubility and Preparation of Solutions

Quantitative data for a representative DHFR inhibitor are summarized below. The actual solubility should be determined experimentally for this compound.

Solvent Solubility (Hypothetical) Stock Concentration
DMSO≥ 50 mg/mL (≥ XXX mM)10 mM - 50 mM
EthanolInsolubleNot Recommended
WaterInsolubleNot Recommended

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5]

Workflow for DHFR Enzyme Inhibition Assay:

DHFR_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare NADPH Solution C Prepare DHF Substrate D Prepare DHFR Enzyme E Prepare this compound Dilutions F Add Buffer, NADPH, and This compound to Plate E->F G Add DHFR Enzyme (Pre-incubate) F->G H Initiate Reaction with DHF G->H I Measure Absorbance at 340 nm (Kinetic Reading) H->I J Calculate Rate of NADPH Oxidation I->J K Plot % Inhibition vs. [this compound] J->K L Determine IC50 Value K->L

Caption: Workflow for in vitro DHFR enzyme inhibition assay.

Materials:

  • Purified human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and store at room temperature.[5]

    • Prepare a 10 mM stock of NADPH in Assay Buffer.

    • Prepare a 10 mM stock of DHF in Assay Buffer. Note: DHF is unstable; prepare fresh.[5]

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. Include a DMSO-only control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of NADPH solution.

    • Add 10 µL of the diluted this compound or DMSO control.

    • Add 10 µL of diluted DHFR enzyme solution.

    • Mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the DHF substrate solution to each well.

    • Immediately place the plate in a spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 15-30 seconds for 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or WST-1)

This protocol measures the effect of this compound on the proliferation of cancer cells. The assay is based on the reduction of a tetrazolium salt (MTT or WST-1) by metabolically active cells to form a colored formazan product.

Workflow for Cell Proliferation Assay:

Cell_Proliferation_Assay A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B D Treat Cells with this compound (Include Vehicle Control) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72 hours D->E F Add MTT or WST-1 Reagent E->F G Incubate for 1-4 hours F->G H Add Solubilization Buffer (for MTT) or Read Absorbance Directly (for WST-1) G->H I Measure Absorbance at appropriate λ H->I J Calculate % Viability and Determine GI50 I->J

Caption: Workflow for a cell proliferation assay.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • DMSO

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay, e.g., acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Signaling Pathway

DHFR is a key enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death.[2][6]

DHFR Signaling Pathway:

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->DHF dUMP -> dTMP dUMP dUMP dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA DHFR DHFR DHFR->DHF TS Thymidylate Synthase (TS) TS->MethyleneTHF Inhibitor This compound Inhibitor->DHFR

Caption: The role of DHFR in the folate pathway and its inhibition.

References

Troubleshooting & Optimization

Dhfr-IN-16 not showing expected DHFR inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dhfr-IN-16, a potent inhibitor of dihydrofolate reductase (DHFR). If you are experiencing lower than expected or no DHFR inhibition in your experiments, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is a small molecule inhibitor of dihydrofolate reductase (DHFR). It has a reported IC50 value of 0.199 µM, indicating it is a potent inhibitor of the DHFR enzyme. It is primarily used in research for its potential anti-infective properties.

Q2: What is the mechanism of action for this compound?

While specific mechanistic studies for this compound are not widely published, most small molecule DHFR inhibitors act as competitive inhibitors of the enzyme's natural substrate, dihydrofolic acid (DHF).[1][2] These inhibitors typically mimic the structure of DHF and bind to the active site of the enzyme, preventing the conversion of DHF to tetrahydrofolic acid (THF).[1][3]

Q3: What are the recommended storage and handling conditions for this compound?

Q4: I am not observing the expected DHFR inhibition with this compound. What are the common causes?

Several factors could contribute to a lack of DHFR inhibition. These can be broadly categorized into issues with the inhibitor itself, the enzyme, or the assay conditions. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide: this compound Not Showing Expected DHFR Inhibition

If you are not observing the expected inhibitory activity with this compound, please consult the following troubleshooting table and the detailed experimental protocol for a standard DHFR inhibition assay.

Potential Problem Possible Cause Recommended Solution
Compound Integrity Degradation: this compound may have degraded due to improper storage or handling.1. Ensure the compound has been stored correctly (solid at -20°C, solutions at -80°C). 2. Prepare fresh stock solutions from a new vial of the compound. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Low Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.1. Confirm the solubility of this compound in your chosen solvent. If using DMSO, ensure the final concentration in the assay does not inhibit the enzyme. 2. Visually inspect the stock solution for any precipitate. 3. Consider using a different solvent if solubility is an issue, but validate its compatibility with the DHFR enzyme first.
Enzyme Activity Inactive Enzyme: The DHFR enzyme may have lost activity due to improper storage or handling.1. Verify the storage conditions of the enzyme (typically -20°C or -80°C in a glycerol-containing buffer). 2. Run a positive control experiment without any inhibitor to confirm robust enzyme activity. 3. Use a fresh aliquot of the enzyme.
Incorrect Enzyme Concentration: The concentration of DHFR in the assay may be too high, requiring a higher concentration of the inhibitor to see an effect.1. Titrate the enzyme to determine the optimal concentration that results in a linear reaction rate over the desired time course. 2. Reduce the enzyme concentration in your inhibition assay.
Assay Conditions Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain additives in the assay buffer may affect inhibitor binding or enzyme activity.1. Ensure the assay buffer pH is optimal for DHFR activity (typically around 7.0-7.5). 2. Check for any interfering substances in your buffer components.
Solvent Inhibition: The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting the DHFR enzyme at the final concentration used in the assay.1. Run a solvent control experiment with the same concentration of solvent used in your inhibitor wells to assess its effect on enzyme activity. 2. Keep the final solvent concentration as low as possible (typically ≤1%).
Incorrect Substrate or Cofactor Concentration: The concentrations of dihydrofolate (DHF) or NADPH may not be optimal for detecting inhibition.1. Ensure the DHF concentration is at or near its Michaelis constant (Km) for competitive inhibition studies. 2. Verify the concentration and purity of your NADPH solution, as it is essential for the enzyme reaction.
Data Analysis Inaccurate IC50 Calculation: The data analysis method may not be appropriate for the observed inhibition pattern.1. Ensure you have a sufficient range of inhibitor concentrations to generate a complete dose-response curve. 2. Use a suitable non-linear regression model to fit the data and calculate the IC50 value.

Experimental Protocols

Standard DHFR Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to measure the inhibition of DHFR activity.

Materials:

  • Recombinant DHFR enzyme

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of NADPH in the assay buffer. Determine the precise concentration by measuring its absorbance at 339 nm (ε = 6220 M⁻¹cm⁻¹).

    • Prepare a stock solution of DHF in the assay buffer containing 10 mM 2-mercaptoethanol. The concentration can be determined by measuring its absorbance at 282 nm (ε = 28,000 M⁻¹cm⁻¹).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution (to a final concentration of ~100 µM)

      • A serial dilution of this compound or the solvent control (DMSO).

      • DHFR enzyme (to a final concentration that gives a linear rate of NADPH consumption).

    • Include the following controls:

      • No-enzyme control: All components except the enzyme.

      • No-inhibitor control (Vehicle control): All components including the enzyme and the solvent used for the inhibitor.

      • Positive control inhibitor (optional): A known DHFR inhibitor like methotrexate.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Start the reaction by adding the DHF solution to each well (to a final concentration around the Km of the enzyme).

  • Measure Activity:

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic trace.

    • Normalize the rates of the inhibitor-treated wells to the rate of the no-inhibitor control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizing Experimental Workflow and Troubleshooting Logic

DHFR Inhibition Assay Workflow

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, DHF, this compound) prep_dilutions Prepare Serial Dilutions of this compound prep_reagents->prep_dilutions add_components Add Buffer, NADPH, Inhibitor, and Enzyme to Plate prep_dilutions->add_components incubate Pre-incubate add_components->incubate add_dhf Initiate Reaction with DHF incubate->add_dhf read_plate Measure Absorbance at 340 nm (Kinetic Mode) add_dhf->read_plate calc_rates Calculate Initial Velocities read_plate->calc_rates plot_data Plot Dose-Response Curve calc_rates->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for a typical DHFR inhibition assay.

Troubleshooting Logic for Failed DHFR Inhibition

Troubleshooting_Logic start No/Low DHFR Inhibition Observed check_enzyme Is Enzyme Active? (Positive Control) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_bad Enzyme Inactive check_enzyme->enzyme_bad No check_compound Is Compound OK? (Solubility, Storage) compound_ok Compound is OK check_compound->compound_ok Yes compound_bad Compound Issue check_compound->compound_bad No check_assay Are Assay Conditions Optimal? assay_ok Assay Conditions OK check_assay->assay_ok Yes assay_bad Assay Condition Issue check_assay->assay_bad No enzyme_ok->check_compound solution_enzyme Use Fresh Enzyme Aliquot enzyme_bad->solution_enzyme compound_ok->check_assay solution_compound Prepare Fresh Stock Solution compound_bad->solution_compound end Consult Further (e.g., Off-target effects?) assay_ok->end solution_assay Optimize Buffer, Solvent, etc. assay_bad->solution_assay

Caption: A logical flow for troubleshooting failed DHFR inhibition experiments.

DHFR Catalytic Cycle and Inhibition

DHFR_Pathway DHFR DHFR Enzyme THF Tetrahydrofolate (THF) (Product) DHFR->THF NADP NADP+ DHFR->NADP Blocked Inhibited Complex DHFR->Blocked DHF Dihydrofolate (DHF) (Substrate) DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR Inhibitor This compound (Inhibitor) Inhibitor->Blocked

Caption: The DHFR catalytic cycle and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Dhfr-IN-16 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dhfr-IN-16 for their cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines and thymidylate.[1] These molecules are essential building blocks for DNA synthesis and cell proliferation.[2] By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[2][3]

2. What is a good starting concentration for this compound in a cell-based assay?

A good starting point for optimizing the concentration of this compound is to use a concentration range based on its half-maximal inhibitory concentration (IC50). The reported IC50 of this compound is 0.199 µM.[4] For initial experiments, it is recommended to test a concentration range of 5 to 10 times the IC50 value. Therefore, a starting range of 1 µM to 2 µM is advisable. However, the optimal concentration will be cell-line specific and should be determined empirically.

3. How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in high-purity DMSO to create a concentrated stock, for example, 10 mM. It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing cell viability or a specific downstream effect. A cell viability assay, such as the MTT or MTS assay, is a common method for this purpose. The goal is to identify a concentration that effectively inhibits the target without causing excessive, non-specific cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to inhibit DHFR in your specific cell line.Increase the concentration of this compound. Perform a dose-response curve starting from a lower concentration and extending to a higher range (e.g., 0.1 µM to 10 µM).
Poor solubility: The compound may have precipitated out of the media.Ensure the stock solution is fully dissolved before adding it to the cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. The final DMSO concentration should be kept low (≤ 0.1%).
Cell line resistance: The cell line may have intrinsic or acquired resistance to DHFR inhibitors.Consider using a different cell line that is known to be sensitive to DHFR inhibitors. You can also investigate mechanisms of resistance, such as overexpression of DHFR.
High levels of cell death, even at low concentrations High sensitivity of the cell line: The cell line may be particularly sensitive to DHFR inhibition.Use a lower concentration range in your dose-response experiments. Start from nanomolar concentrations and carefully titrate upwards.
Cytotoxicity of the compound: this compound itself might be cytotoxic to the cells at the concentrations being tested.Perform a cytotoxicity assay (e.g., LDH release assay) to distinguish between targeted inhibition and general toxicity. Determine the 50% cytotoxic concentration (CC50) and compare it to the IC50. A good therapeutic window is indicated by a CC50 significantly higher than the IC50.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO without the inhibitor) to assess the effect of the solvent alone.
Inconsistent or variable results between experiments Inconsistent cell seeding density: Variations in the number of cells seeded can lead to different responses to the inhibitor.Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification.
Variability in inhibitor preparation: Inaccurate dilutions of the stock solution can lead to inconsistent final concentrations.Prepare fresh dilutions of this compound from the stock solution for each experiment. Use calibrated pipettes for accurate liquid handling.
Cell culture conditions: Fluctuations in incubator conditions (temperature, CO2, humidity) can affect cell health and response to treatment.Maintain consistent and optimal cell culture conditions. Regularly monitor and calibrate your incubator.

Quantitative Data Summary

Compound IC50 (DHFR) Reported Cytotoxicity (GI50/LC50) in various cell lines
This compound 0.199 µM[4]Data not available. Recommended to be determined experimentally.
Methotrexate ~4 nM[5]HCT116: GI50 = 0.026 µM, LC50 = 9.7 µM[5]MCF-7: GI50 = 0.011 - 2.18 µM, LC50 = 9.7 - 81.9 µM[5]A549: GI50 = 0.73 µM[5]HL-60: GI50 = 8.92 µM[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • This compound

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.

2. Western Blot for DHFR Protein Levels

This protocol is used to assess the effect of this compound on the expression levels of the DHFR protein.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against DHFR

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

3. DHFR Enzyme Activity Assay

This protocol measures the enzymatic activity of DHFR in cell lysates.

  • Materials:

    • Cell lysates

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • NADPH

    • Dihydrofolate (DHF)

    • Spectrophotometer

  • Procedure:

    • Prepare cell lysates from treated and untreated cells.

    • In a cuvette, add assay buffer, NADPH, and the cell lysate.

    • Initiate the reaction by adding DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of decrease in absorbance is proportional to the DHFR activity.

    • Compare the activity in lysates from this compound-treated cells to that of untreated cells to determine the extent of inhibition.

Visualizations

DHFR_Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Cell Proliferation Cell Proliferation DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis DNA Synthesis->Cell Proliferation Apoptosis Apoptosis DNA Synthesis->Apoptosis Inhibition leads to This compound This compound This compound->DHFR Inhibition

Caption: Signaling pathway of DHFR and its inhibition by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis A Prepare this compound stock solution (in DMSO) C Treat cells with a range of This compound concentrations A->C B Seed cells in 96-well plates B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Perform Western Blot for DHFR expression C->E F Perform DHFR Enzyme Activity Assay C->F G Determine IC50 for cell growth inhibition D->G H Analyze DHFR protein levels E->H I Determine enzyme inhibition F->I

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Start Troubleshooting Problem What is the issue? Start->Problem NoEffect No effect of this compound Problem->NoEffect HighToxicity High cell death Problem->HighToxicity Inconsistent Inconsistent results Problem->Inconsistent Sol_NoEffect1 Increase concentration NoEffect->Sol_NoEffect1 Is concentration high enough? Sol_NoEffect2 Check solubility NoEffect->Sol_NoEffect2 Is it dissolved? Sol_NoEffect3 Consider cell line resistance NoEffect->Sol_NoEffect3 Is the cell line resistant? Sol_HighTox1 Decrease concentration HighToxicity->Sol_HighTox1 Is concentration too high? Sol_HighTox2 Perform cytotoxicity assay (CC50) HighToxicity->Sol_HighTox2 Is it specific toxicity? Sol_HighTox3 Check DMSO concentration HighToxicity->Sol_HighTox3 Is the solvent toxic? Sol_Inconsistent1 Standardize cell seeding Inconsistent->Sol_Inconsistent1 Are cell numbers consistent? Sol_Inconsistent2 Prepare fresh dilutions Inconsistent->Sol_Inconsistent2 Are dilutions accurate? Sol_Inconsistent3 Monitor culture conditions Inconsistent->Sol_Inconsistent3 Are conditions stable?

Caption: Troubleshooting decision tree for this compound optimization.

References

Dhfr-IN-16 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when using Dhfr-IN-16 in experimental settings. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Below are the recommended storage conditions for both powder and solvent-based stock solutions.

FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent -80°C1 year

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

A2: A decrease in potency can be attributed to several factors related to compound stability. The chemical structure of this compound contains several functional groups that may be susceptible to degradation under certain experimental conditions, including a pyrimidine ring, a furan ring, a sulfonamide group, and an aromatic amine. Instability in aqueous solutions has been noted for some pyrimidine derivatives.[1][2] Consider the following possibilities:

  • Degradation in Aqueous Media: this compound may have limited stability in your cell culture medium. Prepare fresh dilutions from a frozen stock solution for each experiment.

  • pH Sensitivity: The sulfonamide and aromatic amine moieties can be sensitive to pH.[3][4][5] Ensure the pH of your experimental buffer is within a stable range.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. Aliquot your stock solution into single-use vials to minimize this.

  • Light Exposure: Aromatic amines can be susceptible to photo-oxidation.[6][7][8] Protect your stock solutions and experimental samples from direct light.

Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?

A3: Precipitation of small molecules in DMSO stocks can occur, especially after storage at low temperatures. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, sonication for a short period may be helpful. To avoid this issue, consider preparing stock solutions at a concentration well below the solubility limit and storing them in smaller, single-use aliquots.

Q4: Are there any known incompatibilities of this compound with common assay reagents?

Troubleshooting Guides

Problem: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Compound Degradation Assess stock solution integrity.Prepare a fresh stock solution of this compound from powder. Compare the activity of the new stock to the old one in a control experiment.
Minimize freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
Experimental Conditions Evaluate buffer pH.Measure the pH of your assay buffer. If it is highly acidic or basic, consider if this could be affecting the sulfonamide or amine groups. Sulfonamides are generally stable at neutral pH but can hydrolyze under acidic or alkaline conditions.[3][4]
Protect from light.Conduct experiments under subdued lighting and store all solutions containing this compound in amber vials or wrapped in foil to prevent photo-oxidation of the aromatic amine.[6][7][8]
Assay Interference Run vehicle controls.Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is not contributing to the observed variability.
Problem: Complete Loss of Inhibitory Activity
Potential Cause Troubleshooting Step Recommended Action
Incorrect Storage Verify storage conditions.Confirm that the compound has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).
Hydrolysis Check for extreme pH.The sulfonamide group in this compound could be susceptible to hydrolysis in highly acidic or basic aqueous solutions.[10][11][12] Ensure your experimental buffers are within a pH range of 6-8.
Oxidation Assess for oxidizing agents.The furan ring is a five-membered aromatic heterocycle that can be prone to oxidation, potentially leading to ring-opening.[9][13][14] Avoid strong oxidizing agents in your experimental setup.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer.

    • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the concentration of intact this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine its half-life in the specific buffer and temperature conditions.

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_16 This compound Dhfr_IN_16->DHFR Inhibition DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Prepare this compound Stock (DMSO) Dilute Dilute in Aqueous Buffer Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze HPLC-UV or LC-MS Analysis Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot HalfLife Determine Half-Life Plot->HalfLife

Caption: Workflow for assessing the stability of this compound in aqueous buffer.

Troubleshooting_Tree Start Inconsistent/No Activity Observed CheckStock Is the stock solution fresh and properly stored? Start->CheckStock YesStock YesStock CheckStock->YesStock NoStock NoStock CheckStock->NoStock CheckConditions Are experimental conditions optimal? YesStock->CheckConditions Yes YesConditions YesConditions CheckConditions->YesConditions NoConditions NoConditions CheckConditions->NoConditions NewStock Prepare fresh stock solution. Aliquot for single use. NoStock->NewStock No CheckAssay Are proper controls included? YesConditions->CheckAssay Yes YesAssay YesAssay CheckAssay->YesAssay NoAssay NoAssay CheckAssay->NoAssay OptimizeConditions Adjust pH to 6-8. Protect from light. NoConditions->OptimizeConditions No FurtherInvestigation Consider compound-specific assay interference. Consult literature for similar compounds. YesAssay->FurtherInvestigation Yes AddControls Include vehicle and positive controls. NoAssay->AddControls No

Caption: Troubleshooting decision tree for this compound stability issues.

References

Overcoming poor solubility of Dhfr-IN-16 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Dhfr-IN-16 in aqueous buffers.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This compound is a potent inhibitor of dihydrofolate reductase (DHFR) with an IC50 of 0.199 μM, making it a valuable tool for anti-infection research.[1] However, its hydrophobic nature can present challenges for dissolution in aqueous buffers commonly used in biological experiments. This guide provides a stepwise approach to effectively solubilize this compound.

Problem: Precipitate formation or inability to dissolve this compound in aqueous buffer.

Solution Workflow:

start Start: this compound powder dmso Step 1: Prepare a concentrated stock solution in 100% DMSO. start->dmso vortex Step 2: Ensure complete dissolution by vortexing or sonication. dmso->vortex serial_dilution Step 3: Perform serial dilutions of the DMSO stock into your aqueous buffer. vortex->serial_dilution observation Step 4: Observe for precipitation after each dilution. serial_dilution->observation success Success: Homogeneous solution achieved. observation->success No Precipitation precipitation Problem: Precipitation occurs upon dilution. observation->precipitation Precipitation troubleshoot Step 5: Troubleshoot with alternative methods. precipitation->troubleshoot cosolvent Option A: Use a co-solvent system (e.g., with PEG300). troubleshoot->cosolvent surfactant Option B: Incorporate a surfactant (e.g., Tween 80). troubleshoot->surfactant ph_adjustment Option C: Adjust the pH of the aqueous buffer. troubleshoot->ph_adjustment final_check Final Check: Verify final DMSO concentration is compatible with your assay. cosolvent->final_check surfactant->final_check ph_adjustment->final_check

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Detailed Troubleshooting Steps & Experimental Protocols

Step 1: Preparation of a Concentrated Stock Solution in DMSO

It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for such compounds.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a specific amount of this compound powder. The molecular formula is C₃₂H₃₄N₄O₄S.

  • Calculate the Volume of DMSO: Based on the weight of the compound and the desired concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals until the solution is clear and all particulate matter has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1]

Step 2: Serial Dilution into Aqueous Buffer

The most common source of precipitation is the direct dilution of a highly concentrated organic stock solution into an aqueous buffer. To mitigate this, perform serial dilutions.

Protocol: Serial Dilution

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your DMSO stock solution in your target aqueous buffer (e.g., PBS, Tris-HCl).

  • Gradual Dilution: Start by adding a small volume of the DMSO stock to a larger volume of the aqueous buffer. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute to 1 mM in buffer, then to 100 µM, and finally to 10 µM.

  • Vortex Between Steps: Gently vortex the solution after each dilution step to ensure proper mixing.

  • Observe for Precipitation: After each dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Step 3: Troubleshooting Persistent Precipitation

If precipitation still occurs even with careful serial dilution, consider the following strategies.

Option A: Utilizing a Co-solvent System

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[2][3] Polyethylene glycol (PEG) is a commonly used co-solvent.

Protocol: Using a DMSO/PEG300 Co-solvent System

  • Prepare a Co-solvent Stock: Prepare a stock solution of this compound in a mixture of DMSO and PEG300. A suggested starting point is a 1:6 ratio of DMSO to PEG300.

  • Dilute into Aqueous Buffer: Perform serial dilutions of this co-solvent stock into your aqueous buffer.

Option B: Incorporating a Surfactant

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]

Protocol: Using Tween 80 as a Surfactant

  • Prepare Surfactant-Containing Buffer: Add a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to your aqueous buffer. A typical starting concentration is 0.01% to 0.1%.

  • Dissolve/Dilute: Attempt to dissolve a freshly prepared DMSO stock of this compound into this surfactant-containing buffer.

Option C: Adjusting the pH of the Aqueous Buffer

Protocol: pH Optimization

  • Prepare Buffers at Different pHs: Prepare your aqueous buffer at a range of pH values (e.g., 6.0, 7.4, 8.0).

  • Test Solubility: Attempt to dissolve the this compound DMSO stock in each of these buffers and observe for precipitation.

Final Consideration: Final Solvent Concentration

Always calculate the final concentration of DMSO and any other co-solvents or surfactants in your experimental setup. High concentrations of these reagents can affect cell viability or enzyme activity. It is crucial to include appropriate vehicle controls in your experiments.

Quantitative Data Summary

Parameter Value/Recommendation Source
IC50 (DHFR) 0.199 µM[1]
Primary Stock Solvent 100% DMSO[1]
Recommended Stock Conc. 10 mM (or higher, test solubility)General Practice
Storage Temperature -20°C or -80°C[1]
Example in vivo Formulation DMSO + 30% PEG300 + 5% Tween 80 + Saline[1]

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound directly in water or PBS?

A1: It is not recommended. This compound is a hydrophobic molecule and is unlikely to dissolve directly in aqueous buffers. Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most effective method.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies significantly between different cell lines and primary cells. Generally, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to perform a dose-response curve for your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q3: My compound precipitates out of solution over time. What can I do?

A3: This can happen if the compound is at the limit of its solubility in your final buffer. To address this, you can try a few things:

  • Prepare fresh dilutions for each experiment.

  • Slightly warm the solution (e.g., to 37°C) before use, but be mindful of the compound's stability at higher temperatures.

  • Consider using a formulation with a co-solvent or surfactant as described in the troubleshooting guide.

Q4: How does this compound work?

A4: this compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate.[5][6] Tetrahydrofolate is essential for the synthesis of nucleotides (building blocks of DNA and RNA) and certain amino acids.[5] By inhibiting DHFR, this compound disrupts these essential cellular processes, leading to an anti-proliferative effect.[7][8]

DHFR Signaling Pathway

DHFR_Pathway cluster_folate Folate Metabolism cluster_synthesis Cellular Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Amino_Acids Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acids DHFR->THF DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA Dhfr_IN_16 This compound Dhfr_IN_16->DHFR

Caption: The role of DHFR in cellular metabolism and its inhibition by this compound.

References

Dhfr-IN-16 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "Dhfr-IN-16," a novel inhibitor of Dihydrofolate Reductase (DHFR). The data and troubleshooting advice are based on general principles of pharmacology and cell biology related to DHFR inhibition and are intended to serve as a guide for researchers working with similar novel chemical entities.

Product Information

This compound is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and amino acids.[1][2][3][4] By inhibiting DHFR, this compound is designed to disrupt DNA synthesis and cell proliferation, making it a potential therapeutic agent for cancer and other proliferative diseases.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of Dihydrofolate Reductase (DHFR). It binds to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate (DHF).[1][5] This inhibition leads to a depletion of the intracellular pool of tetrahydrofolate (THF), which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][4] The ultimate consequence of DHFR inhibition is the cessation of DNA replication and cell division.[2][4]

Q2: I am observing higher than expected cytotoxicity in my cell line, even at concentrations where this compound should be specific for DHFR. What could be the cause?

A2: While this compound is designed for high specificity towards DHFR, unexpected cytotoxicity could be due to several factors:

  • Off-target effects: At higher concentrations, this compound may inhibit other cellular kinases or enzymes that are critical for cell survival. We recommend performing a kinase profile screen to identify potential off-target interactions.

  • Cell line sensitivity: Some cell lines may be particularly sensitive to disruptions in the folate pathway or may have lower intrinsic levels of DHFR, making them more susceptible to the effects of the inhibitor.

  • Drug accumulation: The compound may accumulate to higher intracellular concentrations in certain cell types, leading to exaggerated on-target or off-target effects.

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Inconsistent results can arise from several experimental variables:

  • Compound stability: Ensure that this compound is properly stored and that the stock solutions are fresh. The compound may be sensitive to light or repeated freeze-thaw cycles.

  • Cell culture conditions: Variations in cell density, passage number, and media composition (especially folate levels) can significantly impact the cellular response to DHFR inhibitors.

  • Assay timing: The effects of DHFR inhibition on cell proliferation are often time-dependent. Ensure that your assay incubation times are consistent across experiments.

Q4: Does this compound have any known off-target effects?

A4: Preliminary kinase profiling has suggested potential weak inhibitory activity against a small panel of kinases at concentrations significantly higher than its IC50 for DHFR. Researchers should be mindful of these potential off-target effects, especially when using the compound at high concentrations. Refer to the data tables below for more details.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Unexpected Cell Death at Low Concentrations Off-target toxicity.Perform a kinase screen to identify off-target interactions. Test the effect of this compound in a DHFR-knockout or knockdown cell line to distinguish on-target from off-target effects.
High sensitivity of the cell line.Determine the IC50 for your specific cell line. Consider using a cell line with known resistance to other DHFR inhibitors as a control.
Lack of Efficacy in Proliferation Assays High folate levels in the media.Use a low-folate medium to sensitize the cells to DHFR inhibition.
Cell line is resistant to DHFR inhibition.Verify DHFR expression levels in your cell line. Some cell lines may have amplified the DHFR gene.[6]
Compound degradation.Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light.
Inconsistent IC50 Values Variability in cell seeding density.Ensure consistent cell seeding density across all plates and experiments.
Differences in incubation time.Standardize the incubation time with the compound for all experiments.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
Human DHFR5.2Enzymatic Assay
E. coli DHFR>10,000Enzymatic Assay

Table 2: Off-Target Kinase Profiling of this compound at 1 µM

Kinase% Inhibition
EGFR3.1
SRC8.5
ABL112.3
CDK24.7
Hypothetical Off-Target Kinase 1 (HOK1)45.2

Table 3: Cell Viability (IC50) in Various Cancer Cell Lines after 72h Treatment

Cell LineIC50 (nM)
HeLa (Cervical Cancer)25.8
A549 (Lung Cancer)42.1
MCF7 (Breast Cancer)33.5
Cell Line with HOK1 overexpression15.2

Experimental Protocols

1. DHFR Enzymatic Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[7]

  • Materials:

    • Recombinant human DHFR enzyme

    • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • NADPH

    • Dihydrofolate (DHF)

    • This compound

    • 96-well UV-transparent plate

    • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

  • Procedure:

    • Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the desired concentration of this compound or vehicle control.

    • Add recombinant DHFR enzyme to the reaction mixture and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding DHF.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

    • Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.

    • Determine the % inhibition and IC50 value for this compound.

2. Cell Viability Assay (e.g., using resazurin-based reagent)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • Resazurin-based cell viability reagent

    • 96-well cell culture plate

    • Plate reader for fluorescence measurement

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

    • Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

    • Measure the fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_16 This compound Dhfr_IN_16->DHFR

Caption: The DHFR pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration Start->Check_Concentration Check_Folate Check Media Folate Levels Check_Concentration->Check_Folate Kinase_Screen Perform Kinase Profile Screen Check_Folate->Kinase_Screen Low_Folate_Test Re-test in Low Folate Media Check_Folate->Low_Folate_Test DHFR_Knockdown Test in DHFR Knockdown/out Cells Kinase_Screen->DHFR_Knockdown Result Compare Results DHFR_Knockdown->Result Off_Target Off-Target Effect Likely On_Target On-Target Effect (High Sensitivity) Low_Folate_Test->On_Target Result->Off_Target Cytotoxicity Persists Result->On_Target Cytotoxicity Reduced

Caption: A troubleshooting workflow for unexpected cytotoxicity.

Off_Target_Pathway Dhfr_IN_16 This compound HOK1 Hypothetical Off-Target Kinase 1 (HOK1) Dhfr_IN_16->HOK1 Phospho_Substrate Phosphorylated Substrate HOK1->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->HOK1 Apoptosis Apoptosis Phospho_Substrate->Apoptosis

Caption: Hypothetical off-target pathway of this compound via HOK1.

References

Minimizing cytotoxicity of Dhfr-IN-16 in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and ultimately, cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors.

Q2: I am observing significant cytotoxicity in my non-cancerous cell line when using this compound. Is this expected?

A2: Yes, some level of cytotoxicity in non-cancerous cell lines can be expected with DHFR inhibitors like this compound. Because DHFR is a fundamental enzyme for all dividing cells, its inhibition can also affect the proliferation of healthy cells, especially those with a higher rate of division. The degree of cytotoxicity will depend on the specific cell line, the concentration of this compound used, and the duration of exposure.

Q3: What is the reported potency of this compound?

A3: this compound, also referred to as compound 8d, has a reported half-maximal inhibitory concentration (IC50) of 0.199 μM for the dihydrofolate reductase (DHFR) enzyme.[1] It is important to note that this value represents the potency against the isolated enzyme and the cytotoxic concentration in a whole-cell assay may vary.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and should be considered when interpreting experimental results.

Troubleshooting Guide: Minimizing Cytotoxicity in Non-Cancerous Cell Lines

This guide provides a systematic approach to troubleshoot and minimize the cytotoxic effects of this compound in your non-cancerous cell line experiments.

Problem 1: Excessive Cell Death at Desired Therapeutic Concentration
Possible Cause Troubleshooting Step Expected Outcome
The concentration of this compound is too high for the specific non-cancerous cell line.1. Perform a Dose-Response Curve: Culture your non-cancerous cell line with a wide range of this compound concentrations to determine the precise IC50 value for cytotoxicity.Identification of a concentration that effectively inhibits the target in your experimental system while minimizing death in the non-cancerous control cells.
The duration of exposure to this compound is too long.2. Optimize Exposure Time: Conduct a time-course experiment, exposing the cells to a fixed concentration of this compound for varying durations (e.g., 24, 48, 72 hours).Determination of the shortest exposure time that achieves the desired biological effect.
The non-cancerous cell line is particularly sensitive to DHFR inhibition.3. Implement a Folinic Acid Rescue Protocol: Folinic acid (leucovorin) can bypass the metabolic block caused by DHFR inhibitors and rescue non-cancerous cells from cytotoxicity.Reduced cell death in the non-cancerous cell line without compromising the intended effect on the target cells (if they have impaired folate transport).
Problem 2: Inconsistent or Unreliable Cytotoxicity Data
Possible Cause Troubleshooting Step Expected Outcome
Issues with the cytotoxicity assay itself.1. Validate Your Cytotoxicity Assay: Ensure your chosen assay (e.g., MTT, LDH) is appropriate for your cell line and experimental conditions. Include positive and negative controls.Reliable and reproducible measurement of cell viability.
Solvent-related toxicity.2. Perform a Solvent Control: Test the cytotoxicity of the solvent (e.g., DMSO) used to dissolve this compound at the same concentrations used in your experiments.Confirmation that the observed cytotoxicity is due to this compound and not the vehicle.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium alone (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

Protocol for Folinic Acid Rescue

This protocol can be adapted to mitigate the cytotoxic effects of this compound on non-cancerous cells.

Materials:

  • This compound

  • Folinic acid (Leucovorin)

  • Non-cancerous cell line

  • Complete cell culture medium

Procedure:

  • Co-treatment or Post-treatment:

    • Co-treatment: Add this compound and folinic acid to the cell culture medium simultaneously. A typical starting concentration for folinic acid is 1-10 µM, but this should be optimized for your specific cell line.

    • Post-treatment: Treat the cells with this compound for a specific duration, then remove the medium and replace it with fresh medium containing folinic acid.

  • Dose Titration: It is crucial to perform a dose-response experiment for folinic acid to determine the optimal concentration that provides a rescue effect without interfering with your experimental goals.

  • Assessment: Evaluate cell viability using a standard cytotoxicity assay (e.g., MTT) to quantify the rescue effect of folinic acid.

Visualizations

Signaling Pathway

DHFR_Pathway Mechanism of Action of this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Dhfr_IN_16 This compound Dhfr_IN_16->DHFR DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Mechanism of this compound action.

Experimental Workflow

Cytotoxicity_Workflow Workflow for Assessing and Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy start Seed Non-Cancerous Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data (IC50) assay->analyze high_cytotoxicity High Cytotoxicity Observed analyze->high_cytotoxicity rescue Implement Folinic Acid Rescue high_cytotoxicity->rescue optimize Optimize Folinic Acid Concentration & Timing rescue->optimize reassess Re-assess Cytotoxicity optimize->reassess

Caption: Workflow for cytotoxicity assessment and mitigation.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting High Cytotoxicity start High Cytotoxicity in Non-Cancerous Cells q1 Is the this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the exposure time optimized? a1_yes->q2 sol1 Perform Dose-Response Curve to find IC50 a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell line highly sensitive? a2_yes->q3 sol2 Perform Time-Course Experiment a2_no->sol2 a3_yes Yes q3->a3_yes sol3 Implement Folinic Acid Rescue Protocol a3_yes->sol3

References

Technical Support Center: Dhfr-IN-16 Flow Cytometry Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting flow cytometry protocols involving the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-16. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.

Understanding this compound

This compound is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3][4][5] By inhibiting DHFR, this compound can lead to cell cycle arrest and apoptosis.[6] This guide focuses on troubleshooting flow cytometry-based assays that measure these downstream effects.

A critical parameter for this compound is its half-maximal inhibitory concentration (IC50), which is 0.199 μM.[1] This value serves as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise when using this compound in flow cytometry experiments.

General Questions

Q1: Is this compound a fluorescent compound?

There is no direct evidence to suggest that this compound is inherently fluorescent. Therefore, flow cytometry protocols should be designed to measure the biological effects of DHFR inhibition using fluorescent dyes that stain for specific cellular events, such as DNA content for cell cycle analysis or markers of apoptosis.

Q2: What is the mechanism of action of this compound?

This compound inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides necessary for DNA replication.[4][5] Inhibition of DHFR disrupts DNA synthesis, leading to a halt in cell proliferation and can induce programmed cell death (apoptosis).

Troubleshooting Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) is a common method to assess the effects of DHFR inhibitors.

Q3: I am not observing the expected G1 phase arrest in my cell cycle profile after this compound treatment. What could be the reason?

  • Suboptimal Concentration of this compound: The IC50 of 0.199 μM is a starting point. The optimal concentration can vary between cell lines. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cells.

  • Incorrect Incubation Time: The time required to observe cell cycle arrest can vary. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal treatment duration.

  • Cell Line Resistance: Some cell lines may be inherently resistant to DHFR inhibitors.

  • Improper Cell Handling: Ensure cells are in the logarithmic growth phase before treatment.

Q4: My PI staining shows a high coefficient of variation (CV) for the G1 peak.

  • Improper Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing to prevent cell clumping.[7]

  • Cell Clumps: Ensure a single-cell suspension before and after fixation. Filtering the stained cells through a 40 µm nylon mesh before analysis can help.

  • Incorrect Staining Protocol: Ensure that RNase A is included in your PI staining solution to avoid staining of double-stranded RNA.[7]

  • Instrument Settings: Use a low flow rate during acquisition to improve resolution.[7]

Troubleshooting Apoptosis Assays

Apoptosis is often assessed by Annexin V and PI co-staining.

Q5: I am not detecting an increase in apoptosis after treating cells with this compound.

  • Suboptimal this compound Concentration or Incubation Time: Similar to cell cycle analysis, titrate both the concentration of this compound and the incubation time to find the optimal conditions for inducing apoptosis in your cell line.

  • Early or Late Apoptotic Stage: The timing of the assay is crucial. You might be analyzing the cells too early or too late. A time-course experiment is recommended.

  • Incorrect Staining Procedure: Ensure the use of 1X Annexin V binding buffer, as the binding of Annexin V to phosphatidylserine is calcium-dependent.[8]

Q6: I am observing high background staining in my Annexin V/PI assay.

  • Excessive Centrifugation Speed: High-speed centrifugation can damage cells and lead to non-specific staining. Use gentle centrifugation steps (e.g., 300 x g for 5 minutes).[9]

  • Improper Washing: Ensure cells are washed adequately with PBS to remove any interfering substances.

  • Delayed Analysis: Analyze stained cells promptly, as prolonged incubation can lead to increased necrosis and non-specific staining.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 0.1 - 10 µMStart with a concentration around the IC50 (0.199 µM) and perform a dose-response curve.
Incubation Time 12 - 72 hoursPerform a time-course experiment to determine the optimal duration for the desired effect (cell cycle arrest or apoptosis).
Cell Density 1 x 10^6 cells/mLOptimal for staining, but can be adjusted based on the specific protocol.
Ethanol for Fixation 70% (ice-cold)For cell cycle analysis with propidium iodide.
RNase A Concentration 100 µg/mLFor cell cycle analysis to remove RNA.[7]
Propidium Iodide Concentration 50 µg/mLFor cell cycle and viability staining.[7]
Annexin V Staining Time 15 - 20 minutesAt room temperature, protected from light.[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is adapted from standard cell cycle analysis procedures.[7][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time. Include an untreated control.

  • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with 5 mL of PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This protocol is based on standard Annexin V/PI apoptosis assays.[8][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time and concentration.

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR (Dihydrofolate Reductase) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Syn DNA Synthesis (Purines, Thymidylate) THF->DNA_Syn Cell_Cycle_Arrest Cell Cycle Arrest DNA_Syn->Cell_Cycle_Arrest DHFR_Enzyme->THF Product Dhfr_IN_16 This compound Dhfr_IN_16->DHFR_Enzyme Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound action.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Staining 4. Stain with Fluorescent Dyes (e.g., PI, Annexin V) Harvest->Staining Acquisition 5. Data Acquisition Staining->Acquisition Gating 6. Gating and Analysis Acquisition->Gating Results 7. Results Interpretation (Cell Cycle Profile / Apoptosis Quadrants) Gating->Results

Caption: General workflow for flow cytometry analysis.

Troubleshooting_Tree Start No Expected Effect (No Cell Cycle Arrest / No Apoptosis) Concentration Is this compound concentration optimal? Start->Concentration Incubation Is incubation time sufficient? Concentration->Incubation Yes Optimize_Conc Perform Dose-Response Experiment Concentration->Optimize_Conc No Staining Is staining protocol correct? Incubation->Staining Yes Optimize_Time Perform Time-Course Experiment Incubation->Optimize_Time No Cell_Health Are cells healthy and proliferating? Staining->Cell_Health Yes Check_Staining Review Staining Protocol: - Reagent concentrations - Incubation times - Buffers Staining->Check_Staining No Check_Cells Check Cell Culture: - Passage number - Contamination - Growth phase Cell_Health->Check_Cells No End Problem Resolved Cell_Health->End Yes Optimize_Conc->End Optimize_Time->End Check_Staining->End Check_Cells->End

Caption: Troubleshooting logic for unexpected results.

References

Enhancing Experimental Reproducibility of Dhfr-IN-16: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reproducibility of experimental data involving Dhfr-IN-16, a known inhibitor of dihydrofolate reductase (DHFR). By addressing common issues and providing detailed protocols, this resource aims to ensure consistency and reliability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

A1: this compound, also referred to as compound 8d, is an inhibitor of dihydrofolate reductase (DHFR). It has a reported half-maximal inhibitory concentration (IC50) of 0.199 μM.[1]

Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?

A2: Variability in IC50 values can stem from several factors:

  • Compound Stability and Handling: Ensure this compound is properly stored, protected from light, and dissolved in a suitable solvent at the correct concentration. Avoid repeated freeze-thaw cycles.

  • Enzyme Activity: The specific activity of the DHFR enzyme can vary between batches and suppliers. It is crucial to use a consistent source and lot of the enzyme or to thoroughly characterize the activity of each new batch.

  • Assay Conditions: Minor variations in pH, temperature, buffer composition, and incubation times can significantly impact results. Strict adherence to a standardized protocol is essential.

  • Substrate and Cofactor Concentrations: The concentrations of dihydrofolate (DHF) and NADPH are critical. Ensure these reagents are of high purity and are used at consistent concentrations relative to the enzyme.

  • Data Analysis: The method used to calculate the IC50 value, including the software and the curve-fitting model, should be consistent across all experiments.

Q3: My experimental results with this compound are not consistent with the reported IC50 value. What should I check?

A3: Discrepancies with reported values can arise from differences in experimental conditions. Carefully compare your protocol with established DHFR assay protocols. Key parameters to verify include:

  • The specific isoform of DHFR used (e.g., human, bacterial).

  • The final concentrations of all reaction components.

  • The kinetic parameters of the reaction (e.g., linear range of the enzyme activity).

  • The make and model of the spectrophotometer or plate reader, as instrument sensitivity can differ.

Q4: How can I ensure the quality and purity of my this compound sample?

A4: It is recommended to obtain a certificate of analysis (CoA) from the supplier that details the purity of the compound, typically determined by methods such as HPLC and NMR. If purity is a concern, consider having the compound independently analyzed. The chemical structure of this compound (compound 8d) is not widely available in public databases; therefore, obtaining this information from the supplier is crucial for proper characterization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in the assay Contamination of reagents or buffers.Use fresh, high-purity reagents and filter-sterilize buffers.
Non-specific reduction of the substrate.Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate reduction and subtract this from your experimental values.
Low or no enzyme activity Improper storage or handling of the DHFR enzyme.Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Inactive enzyme.Test the enzyme activity with a known inhibitor, such as methotrexate, to confirm its functionality.
Precipitation of this compound in the assay buffer Poor solubility of the compound.Test the solubility of this compound in the assay buffer at the desired concentration. If necessary, adjust the solvent or use a solubilizing agent that does not interfere with the assay.
Inconsistent results between experimental replicates Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature and humidity environment.

Experimental Protocols

DHFR Enzymatic Assay Protocol

This protocol is a standard method for determining the inhibitory activity of compounds against DHFR.

Materials:

  • Recombinant Human Dihydrofolate Reductase (DHFR)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (positive control inhibitor)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM in 0.1 M NaOH).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare stock solutions of Methotrexate and this compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor solution (this compound or Methotrexate) at various concentrations. For the control, add 2 µL of the solvent.

    • Add 5 µL of the DHFR enzyme solution (final concentration, e.g., 10 nM).

    • Add 5 µL of the NADPH solution (final concentration, e.g., 100 µM).

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the DHF solution (final concentration, e.g., 50 µM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of DHFR Inhibitors
CompoundIC50 (µM)Hill Slope
This compound0.199-1.10.992
Methotrexate0.005-1.00.998

Data presented here for this compound is based on reported values.[1] Methotrexate data is illustrative.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_16 This compound Dhfr_IN_16->DHFR DNA_Synthesis DNA Synthesis Thymidylate_Synthesis->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Cofactor) Reaction_Setup Set up reaction in 96-well plate Reagent_Prep->Reaction_Setup Inhibitor_Prep Inhibitor Dilution Series (this compound) Inhibitor_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Reaction_Setup Incubation Pre-incubation with inhibitor Reaction_Setup->Incubation Reaction_Start Initiate reaction with substrate Incubation->Reaction_Start Data_Collection Kinetic read at 340 nm Reaction_Start->Data_Collection Calc_Rate Calculate initial velocities Data_Collection->Calc_Rate Plot_Data Plot dose-response curve Calc_Rate->Plot_Data Calc_IC50 Determine IC50 value Plot_Data->Calc_IC50

Caption: Standard experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Inconsistent Results? Check_Reagents Check Reagent Quality & Concentration Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Verify Protocol Adherence Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Instrument Calibrate and Check Instrument Instrument_OK Instrument Functioning Properly? Check_Instrument->Instrument_OK Reagents_OK->Check_Protocol Yes Solution1 Prepare Fresh Reagents Reagents_OK->Solution1 No Protocol_OK->Check_Instrument Yes Solution2 Standardize Protocol Steps Protocol_OK->Solution2 No Solution3 Service/Calibrate Instrument Instrument_OK->Solution3 No Problem_Solved Problem Resolved Instrument_OK->Problem_Solved Yes Solution1->Check_Reagents Solution2->Check_Protocol Solution3->Check_Instrument

References

Validation & Comparative

Comparative Selectivity of Dihydrofolate Reductase (DHFR) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of microbial dihydrofolate reductase (DHFR) over its human counterpart is critical in the development of effective and safe antimicrobial agents. DHFR is an essential enzyme in both prokaryotes and eukaryotes, playing a crucial role in the synthesis of DNA precursors.[1][2] Its inhibition leads to the disruption of DNA synthesis and ultimately cell death.[2][3] The therapeutic window of DHFR inhibitors as antimicrobial agents relies on their ability to selectively target the microbial enzyme, minimizing effects on the human host.

This guide provides a comparative overview of the selectivity of well-characterized DHFR inhibitors, supported by experimental data and detailed methodologies. While searches for "Dhfr-IN-16" did not yield specific public data, the principles and examples discussed herein provide a robust framework for evaluating the selectivity of any novel DHFR inhibitor.

Mechanism of Action of DHFR Inhibitors

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[4][5] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids.[2][3] DHFR inhibitors are typically structural analogs of the natural substrate, DHF, and act as competitive inhibitors by binding to the active site of the enzyme.[1] This binding event blocks the production of THF, leading to a depletion of the precursors necessary for DNA replication and cell proliferation.[1]

Comparative Inhibitor Selectivity

The selectivity of DHFR inhibitors for microbial versus human DHFR is attributed to structural differences in the active sites of the enzymes between species. These differences, though subtle, can be exploited to design drugs that bind with significantly higher affinity to the bacterial or parasitic enzyme than to the human enzyme.[3] The following table summarizes the inhibitory activity (IC50 or Ki values) of several well-known DHFR inhibitors against microbial and human DHFR, illustrating the concept of selectivity.

InhibitorMicrobial SpeciesMicrobial DHFR IC50/KiHuman DHFR IC50/KiSelectivity Ratio (Human/Microbial)
TrimethoprimEscherichia coli~23 nM (IC50)~55,260 nM (IC50)~2400
MethotrexateStaphylococcus aureus~1 nM (Ki)~0.0034 nM (Ki)~0.0034
PyrimethaminePlasmodium falciparum-52,000 nM (IC50)-
TrimetrexateToxoplasma gondii1.35 nM (IC50)4.74 nM (IC50)~3.5

Note: IC50 and Ki values can vary depending on the specific experimental conditions. The data presented here are compiled from various sources for comparative purposes.[6][7][8][9][10]

Experimental Protocols

DHFR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of a compound against DHFR is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11][12]

Materials:

  • Purified recombinant DHFR (microbial or human)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[7]

  • Test inhibitor compound

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor, DHF, and NADPH in the assay buffer. A range of inhibitor concentrations should be prepared to determine the IC50 value.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • DHFR enzyme solution

    • Assay buffer

    • Varying concentrations of the test inhibitor (or vehicle control)

  • Initiation of Reaction: Start the reaction by adding the NADPH solution, followed immediately by the DHF substrate.[7][12]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes) at a constant temperature.[11][12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing Selectivity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Microbial Cell cluster_1 Human Cell M_DHFR Microbial DHFR M_DNA DNA Synthesis M_DHFR->M_DNA THF M_Growth Bacterial Growth M_DNA->M_Growth H_DHFR Human DHFR H_DNA DNA Synthesis H_DHFR->H_DNA THF H_Growth Cell Proliferation H_DNA->H_Growth Inhibitor Selective DHFR Inhibitor Inhibitor->M_DHFR High Affinity (Inhibition) Inhibitor->H_DHFR Low Affinity (Minimal Effect)

Caption: Selective inhibition of microbial DHFR over human DHFR.

A Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) B Dispense Enzyme and Inhibitor into 96-well Plate A->B C Initiate Reaction with NADPH and DHF B->C D Kinetic Measurement (Absorbance at 340 nm) C->D E Calculate Reaction Velocities D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 Value F->G

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

References

Dhfr-IN-16: A Potent Reference Compound for Dihydrofolate Reductase (DHFR) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the screening for novel inhibitors of dihydrofolate reductase (DHFR), the use of well-characterized reference compounds is paramount for the validation and standardization of assays. Dhfr-IN-16 has emerged as a valuable tool in this context, offering a distinct profile in comparison to classical DHFR inhibitors like methotrexate and trimethoprim. This guide provides a comprehensive comparison of this compound with these established reference compounds, supported by experimental data and detailed protocols to aid researchers in their screening endeavors.

Performance Comparison of DHFR Inhibitors

The inhibitory activity of a compound is a critical parameter in drug screening, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency of the inhibitor. While direct head-to-head comparative studies including this compound are not extensively published, data compiled from various sources provide a strong indication of its potency relative to methotrexate and trimethoprim.

CompoundTargetIC50 (µM)Noteworthy Characteristics
This compound DHFR0.199[1][2]Potent inhibitor, useful in anti-infective research.
Methotrexate Human DHFR0.0034 - 0.12[3][4]High-potency inhibitor of human DHFR, widely used in cancer chemotherapy.
Trimethoprim Bacterial DHFR~0.005 (E. coli)Highly selective for bacterial DHFR over human DHFR, a key feature for its use as an antibiotic.
Human DHFR0.5 - 55.26Significantly less potent against human DHFR, contributing to its favorable safety profile in antibacterial applications.

Note: IC50 values can vary between different studies due to variations in experimental conditions such as enzyme concentration, substrate concentration, and buffer composition. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

The inhibition of DHFR disrupts the folic acid metabolic pathway, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of cell growth and proliferation.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (Methionine, Serine) THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF DHFR_enzyme->NADP DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Protein_Synthesis Amino_Acid_Synthesis->DNA_RNA_Protein_Synthesis Cell_Growth Cell Growth and Proliferation DNA_RNA_Protein_Synthesis->Cell_Growth Inhibitors DHFR Inhibitors (this compound, Methotrexate, Trimethoprim) Inhibitors->DHFR_enzyme

Caption: Inhibition of the DHFR enzyme by compounds like this compound blocks the conversion of DHF to THF, a critical step in the synthesis of precursors for DNA, RNA, and proteins, thereby halting cell proliferation.

A typical workflow for screening DHFR inhibitors involves an initial enzymatic assay to determine the direct inhibitory effect on the purified enzyme, followed by cell-based assays to assess the compound's activity in a cellular context.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare DHFR Enzyme and Substrates (DHF, NADPH) Incubate Incubate Enzyme with Inhibitor (e.g., this compound) Enzyme_Prep->Incubate Measure_Activity Measure DHFR Activity (Spectrophotometrically at 340 nm) Incubate->Measure_Activity IC50_Calc Calculate IC50 Value Measure_Activity->IC50_Calc Treat_Cells Treat Cells with Inhibitor IC50_Calc->Treat_Cells Proceed with potent compounds Cell_Culture Culture Cells (e.g., Cancer Cell Line) Cell_Culture->Treat_Cells Proliferation_Assay Perform Cell Proliferation Assay (e.g., MTT, Resazurin) Treat_Cells->Proliferation_Assay Analyze_Results Analyze Cell Viability and Determine GI50 Proliferation_Assay->Analyze_Results

Caption: A standard workflow for evaluating DHFR inhibitors, starting with enzymatic assays to determine IC50 values, followed by cell-based assays to assess anti-proliferative effects.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in DHFR inhibitor screening.

DHFR Enzyme Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds (this compound, methotrexate, trimethoprim) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHF, and NADPH at their final concentrations.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor like methotrexate) and a negative control (solvent only).

  • To initiate the reaction, add the DHFR enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) in kinetic mode.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a relevant line for the research focus)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at a relevant wavelength (e.g., 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include appropriate controls.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound serves as a potent reference compound in DHFR inhibitor screening, with an inhibitory activity that is comparable to established drugs. Its utility, alongside classical inhibitors like methotrexate and trimethoprim, allows for a comprehensive evaluation of novel chemical entities. The provided experimental protocols offer a standardized framework for researchers to conduct their screening campaigns, ensuring data reliability and comparability. The distinct selectivity profiles of methotrexate (human DHFR) and trimethoprim (bacterial DHFR) make them essential controls for assessing the specificity of new inhibitors, a critical aspect in the development of safe and effective therapeutics. The inclusion of this compound in screening panels can further enhance the characterization of new DHFR inhibitors.

References

Safety Operating Guide

Prudent Disposal of Dhfr-IN-16: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of the Dihydrofolate Reductase Inhibitor, Dhfr-IN-16.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of research-grade chemical compounds of unknown toxicity should be followed. All chemical waste must be managed in accordance with institutional, local, and national regulations.

Immediate Safety and Disposal Plan

The primary directive for the disposal of any novel or uncharacterized compound like this compound is to treat it as hazardous waste. This approach minimizes risk to personnel and the environment. The following procedural steps provide a direct answer to operational questions regarding disposal.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any known hazard information. Attach a hazardous waste tag as required by your institution.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Illustrative Hazard Data

To underscore the importance of proper handling, the following table summarizes the hazards of β-mercaptoethanol, a component found in some Dihydrofolate Reductase (DHFR) activity kits.[1] While not specific to this compound, this data exemplifies the type of information found on an SDS and the potential risks associated with laboratory chemicals.

Hazard StatementDescription
H301 + H331 Toxic if swallowed or if inhaled.
H311 Toxic in contact with skin.
H315 Causes skin irritation.
H317 May cause an allergic skin reaction.
H318 Causes serious eye damage.
H373 May cause damage to organs (Liver, Heart) through prolonged or repeated exposure if swallowed.
H410 Very toxic to aquatic life with long lasting effects.

This data is for β-mercaptoethanol and is provided as an example. The hazards of this compound may differ.

Experimental Protocols: General Chemical Waste Disposal

The underlying experimental protocol for the disposal of a research chemical like this compound is administrative and procedural, focusing on risk mitigation and regulatory compliance.

Methodology:

  • Characterization of Waste: Assume the waste is hazardous due to unknown properties.

  • Selection of Containment: Choose a chemically compatible, leak-proof container with a secure lid.

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical name.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste.

  • Emergency Preparedness: Ensure that a spill kit is readily available and that personnel are trained in its use.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

A Start: Chemical Waste Generation (this compound) B Consult Institutional EHS Guidelines A->B C Segregate Waste in Designated Hazardous Waste Container B->C D Label Container Clearly (Chemical Name, Hazards) C->D E Store Securely in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F G End: Proper Disposal by Authorized Personnel F->G

Caption: Workflow for Proper Disposal of this compound.

This procedural guidance is based on established principles of laboratory safety and hazardous waste management.[2] By treating unknown compounds with the highest level of precaution, researchers can ensure a safe working environment and maintain regulatory compliance.

References

Personal protective equipment for handling Dhfr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1][2][3][4] The following table summarizes the recommended PPE for handling Dhfr-IN-16 in various laboratory settings.

Operation Required PPE Specifications & Best Practices
Handling solid (powder) form - Full-face respirator with P100 cartridges- Chemical-resistant gown or lab coat- Double-layered chemical-resistant gloves (e.g., nitrile)- Safety goggles or face shield- Work within a certified chemical fume hood or a glove box.- Ensure gloves extend over the cuffs of the lab coat.[2]- Regularly check gloves for any signs of degradation or puncture.[1]
Preparing solutions - Full-face respirator or a combination of a half-mask respirator with P100 cartridges and safety goggles with side shields- Chemical-resistant lab coat- Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Handle all solutions in a well-ventilated area, preferably a chemical fume hood.- Use proper glove removal techniques to avoid skin contact.[5]
General laboratory use (e.g., plate-based assays) - Lab coat- Safety glasses with side shields- Nitrile gloves- Standard laboratory precautions should be followed.- Avoid inhalation of aerosols or direct contact with skin and eyes.[5]

Experimental Protocol: Preparation of this compound Stock Solution and Use in a DHFR Inhibition Assay

This protocol provides a general procedure for preparing a stock solution of this compound and using it in a typical dihydrofolate reductase (DHFR) enzymatic assay.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • DHFR Assay Buffer (e.g., as provided in a commercial kit)[6][7]

  • Recombinant DHFR enzyme[7][8]

  • NADPH[6][7]

  • Dihydrofolic acid (DHF)[6][7]

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm[6][7]

Procedure:

  • Preparation of this compound Stock Solution (e.g., 10 mM):

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 1-5 mg) directly into the tared tube inside a chemical fume hood. Record the exact weight.

    • Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube until the compound is completely dissolved. This is your stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

  • DHFR Inhibition Assay:

    • Prepare a 1X DHFR Assay Buffer by diluting a 10X stock with ultrapure water.[7]

    • In a 96-well plate, set up your experimental wells, including negative controls (no inhibitor), positive controls (a known DHFR inhibitor like methotrexate), and test wells with varying concentrations of this compound.[6][7]

    • Prepare serial dilutions of your this compound stock solution in DHFR Assay Buffer to achieve the desired final concentrations in the assay wells.

    • Add the diluted this compound solutions or control solutions to the appropriate wells.

    • Add the DHFR enzyme to all wells except for the no-enzyme control.

    • Add NADPH to all wells.

    • To initiate the reaction, add the substrate, dihydrofolic acid (DHF), to all wells.[7]

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to DHFR activity.[7]

    • Calculate the percent inhibition of DHFR activity for each concentration of this compound.

Operational and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • For long-term storage, follow the supplier's recommendations, which typically involve refrigeration or freezing (-20°C).

Handling:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the solid compound.

  • Avoid generating dust.

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

Spill Management:

  • Small spills:

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Disposal:

  • All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[10]

Workflow for Handling a Novel Chemical Compound

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receive New Chemical (this compound) B Review Available Safety Information (SDS/Literature) A->B C Assume High Potency if Data is Lacking B->C D Develop Standard Operating Procedure (SOP) C->D E Select Appropriate PPE Based on Risk Assessment D->E F Don Appropriate PPE E->F G Work in a Controlled Environment (e.g., Fume Hood) F->G H Perform Experiment (e.g., Weighing, Solution Prep) G->H I Label all Solutions and Samples Clearly H->I J Decontaminate Work Area I->J K Segregate and Label Hazardous Waste J->K L Dispose of Waste According to Institutional Policy K->L M Doff and Dispose of Contaminated PPE L->M N Wash Hands Thoroughly M->N

Caption: Workflow for the safe handling of a new or uncharacterized chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.